Tenofovir Disoproxil Fumarate
Description
Structure
2D Structure
Properties
IUPAC Name |
[[(2R)-1-(6-aminopurin-9-yl)propan-2-yl]oxymethyl-(propan-2-yloxycarbonyloxymethoxy)phosphoryl]oxymethyl propan-2-yl carbonate;(E)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N5O10P.C4H4O4/c1-12(2)33-18(25)28-9-31-35(27,32-10-29-19(26)34-13(3)4)11-30-14(5)6-24-8-23-15-16(20)21-7-22-17(15)24;5-3(6)1-2-4(7)8/h7-8,12-14H,6,9-11H2,1-5H3,(H2,20,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1+/t14-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCMJCVGFSROFHV-WZGZYPNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)OCOP(=O)(COC(C)CN1C=NC2=C(N=CN=C21)N)OCOC(=O)OC(C)C.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN1C=NC2=C(N=CN=C21)N)OCP(=O)(OCOC(=O)OC(C)C)OCOC(=O)OC(C)C.C(=C/C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N5O14P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5050426 | |
| Record name | Tenofovir disoproxil fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
635.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
In water, 13.4 mg/mL at 25 °C | |
| Record name | TENOFOVIR DISOPROXIL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7165 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
White, fine, powder-like crystals | |
CAS No. |
202138-50-9 | |
| Record name | Tenofovir disoproxil fumarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202138-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tenofovir Disoproxil Fumarate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202138509 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tenofovir disoproxil fumarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5050426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | bis{[(isopropoxycarbonyl)oxy]methyl} ({[(2R)-1-(6-amino-9H-purin-9-yl)propan-2-yl]oxy}methyl)phosphonate (2E)-but-2-enedioate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.213.968 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TENOFOVIR DISOPROXIL FUMARATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OTT9J7900I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | TENOFOVIR DISOPROXIL FUMARATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7165 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Foundational & Exploratory
Preclinical Studies of Tenofovir Disoproxil Fumarate: A Technical Guide
Introduction
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for both Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1][2] As an orally bioavailable prodrug of tenofovir, its development was a significant advancement, overcoming the poor cellular permeability of the parent drug.[3][4] Preclinical evaluation in various animal models was critical to establishing its pharmacokinetic profile, demonstrating its potent antiviral efficacy, and characterizing its safety profile before human trials. This guide provides an in-depth summary of the key preclinical studies, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action and toxicity.
Mechanism of Action
TDF is a nucleotide analog reverse-transcriptase inhibitor (NtRTI).[3] Its antiviral activity is dependent on intracellular conversion to its active form, tenofovir diphosphate (TFV-DP).
Activation Pathway:
-
Absorption and Hydrolysis: After oral administration, TDF is absorbed and undergoes hydrolysis, first by carboxylesterases to an intermediate metabolite, and then by phosphodiesterases to release the parent molecule, tenofovir (TFV).[5]
-
Intracellular Phosphorylation: Inside the target cell, cellular enzymes phosphorylate tenofovir in two successive steps to form the active metabolite, tenofovir diphosphate (TFV-DP).[1][6]
-
Viral Enzyme Inhibition: TFV-DP acts as a competitive inhibitor of the viral reverse transcriptase (in HIV) and polymerase (in HBV) by mimicking the natural substrate, deoxyadenosine 5'-triphosphate.[6][7]
-
Chain Termination: When TFV-DP is incorporated into the elongating viral DNA strand, it causes premature chain termination. This is because it lacks the 3'-hydroxyl group necessary to form the next phosphodiester bond, thereby halting viral replication.
Caption: Intracellular activation pathway of this compound (TDF).
Pharmacodynamics (Antiviral Efficacy)
The antiviral activity of TDF has been demonstrated in a range of preclinical models, from cell cultures to non-human primates.
In Vitro & Ex Vivo Studies: TDF shows significantly greater anti-HIV activity in vitro compared to the parent tenofovir, a result attributed to its enhanced intracellular uptake and subsequent accumulation of active TFV-DP.[4] In studies using foreskin tissue explants, TDF demonstrated a dose-dependent inhibition of HIV-1 replication.[8][9] However, newer tenofovir prodrugs like tenofovir alafenamide (TAF) have shown greater potency, achieving equivalent intracellular TFV-DP concentrations at lower doses.[9][10]
In Vivo Studies: In HBV transgenic mice, orally administered TDF effectively suppressed HBV DNA replication.[10] In a key primate study, pig-tailed macaques fitted with a TDF-releasing intravaginal ring were completely protected from repeated vaginal challenges with a simian-human immunodeficiency virus (SHIV162p3).[11]
Table 1: Quantitative Antiviral Activity of TDF
| Model System | Virus | Endpoint | Result | Reference |
|---|---|---|---|---|
| Cell Culture | HIV | Anti-HIV Activity | >100-fold increase compared to tenofovir | [4] |
| HepG2.2.15 Cells | HBV | EC₅₀ (9-day treatment) | 17.09 ± 2.45 nM | [10] |
| Cell Culture | HBV | EC₅₀ (continuous exposure) | 0.03 ± 0.02 µg/mL | [7] |
| Pig-tailed Macaques | SHIV162p3 | Protection (vaginal challenge) | 100% protection (6 animals) |[11] |
Pharmacokinetics
The primary goal of developing TDF was to improve the oral bioavailability of tenofovir.[5] Preclinical pharmacokinetic studies have been conducted in mice, rats, dogs, and sheep.
Absorption, Metabolism, and Bioavailability: TDF is a substrate for the P-glycoprotein efflux transporter, which can limit its intestinal absorption.[5] Despite this, oral administration of TDF significantly improves the bioavailability of tenofovir to approximately 20% in mice and 30% in dogs.[5] Studies in rats have shown that co-administration of TDF with inhibitors of esterases and efflux transporters can increase the area under the curve (AUC) of tenofovir by 1.5- to 2.1-fold.[5]
Distribution: Following administration, TDF is widely distributed. Topical administration via an intravaginal ring in sheep resulted in tenofovir tissue levels that were 86-fold higher than those achieved with a ring releasing tenofovir itself, demonstrating the prodrug's superior tissue penetration.[12][13]
Table 2: Pharmacokinetic Parameters of Tenofovir after Oral TDF Administration
| Species | Dose (mg/kg) | Bioavailability (%) | Key Findings | Reference |
|---|---|---|---|---|
| Mouse | Not specified | ~20% | - | [5] |
| Dog | Not specified | ~30% | - | [5] |
| Rat | 25 | Not specified | AUC increased 1.5-2.1x with inhibitors | [5] |
| Mouse | 50 - 1000 | Not specified | Less than dose-proportional increase in plasma exposure |[14][15] |
Toxicology and Safety Pharmacology
Extensive toxicology studies were performed to assess the safety of TDF. The primary organs of interest for potential toxicity are the kidneys and liver.
General Toxicology: In a 13-week study, daily oral administration of TDF was well-tolerated in mice at doses up to 1000 mg/kg.[15] This dose resulted in plasma tenofovir levels approximately eight times greater than those seen in humans at the recommended clinical dose, indicating a significant safety margin.[15]
Organ-Specific Findings:
-
Kidney: No significant renal toxicity or histopathological abnormalities were observed in the kidneys of mice after 13 weeks of high-dose TDF administration.[14][15] This was a crucial finding, given that renal impairment is a known, albeit infrequent, side effect in clinical use.
-
Liver: At the highest dose (1000 mg/kg), minimal to mild cytomegaly (enlargement of liver cells) was observed in mice after 4 and 13 weeks.[15] This effect was reversible, as it was not present after a 4-week recovery period.[15] The finding was correlated with an increase in the expression of Cdkn1a, a gene that can inhibit cell cycle progression.[14]
-
Mitochondrial Toxicity: The underlying mechanism for tenofovir-related toxicity is believed to be the inhibition of mitochondrial DNA polymerase γ, which can lead to mitochondrial DNA depletion and increased oxidative stress.[16]
Table 3: Summary of Preclinical Toxicology Findings for TDF
| Species | Dosing Route | Dose Levels (mg/kg/day) | Duration | Key Findings | Reference |
|---|---|---|---|---|---|
| Mouse | Oral Gavage | 50, 500, 1000 | 13 Weeks | Kidney: No histopathological abnormalities. Liver: Reversible cytomegaly at 1000 mg/kg. | [14][15] |
| Rat | Diet | 100 | Pregnancy | No significant findings reported in the study for the dams. |[16] |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of preclinical findings. Below are summaries of key experimental protocols used in the evaluation of TDF.
Protocol 1: Rat Pharmacokinetic Study
This protocol describes a typical study to evaluate the oral pharmacokinetics of TDF in a rodent model.
-
Animal Model: Male Sprague-Dawley rats (350-400 g).[5]
-
Housing and Acclimatization: Animals are cared for in accordance with the Animal Welfare Act and the Guide for the Care and Use of Laboratory Animals.[5]
-
Dosing: Animals are fasted overnight prior to dosing. A slurry containing 25 mg/kg TDF is administered via oral gavage.[5] The dose vehicle may consist of a mixture such as ethanol, polyethylene glycol, propylene glycol, and water.[5]
-
Blood Sampling: Blood samples are collected at specific time points post-dose (e.g., 20, 40, 60, 120 minutes, and 4, 8 hours) into tubes containing an anticoagulant (e.g., EDTA).[5]
-
Bioanalysis: Plasma is separated by centrifugation. Tenofovir concentrations are quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.[5]
-
Data Analysis: Pharmacokinetic parameters such as AUC, Cmax, and Tmax are calculated from the plasma concentration-time data.[5]
Caption: Experimental workflow for a preclinical pharmacokinetic study in rats.
Protocol 2: 13-Week Oral Toxicology Study in Mice
This protocol outlines a repeated-dose toxicity study to assess the long-term safety of TDF.
-
Animal Model: BALB/c mice.[14]
-
Study Design: Animals are divided into groups (e.g., 4 groups: vehicle control, 50 mg/kg, 500 mg/kg, and 1000 mg/kg TDF).[15] A recovery group may be included for the high dose.
-
Dosing: The test article is administered daily via oral gavage for 13 weeks (91 days).[15]
-
In-life Observations: Animals are monitored daily for clinical signs of toxicity. Body weight and food consumption are recorded regularly.
-
Terminal Procedures: At the end of the treatment period, animals are euthanized. Blood is collected for hematology and clinical chemistry analysis. A full necropsy is performed, and major organs are weighed.
-
Histopathology: A comprehensive set of tissues from all animals is collected, preserved in formalin, processed, and examined microscopically by a pathologist.[15]
-
Toxicogenomics (Optional): Tissues like the liver and kidney may be collected for genomic microarray analysis to identify transcriptional changes associated with drug exposure.[14]
Caption: Experimental workflow for a 13-week preclinical toxicology study in mice.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Potential Molecular Targets of this compound for Alleviating Chronic Liver Diseases via a Non-Antiviral Effect in a Normal Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. A Review and Clinical Understanding of Tenofovir: this compound versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. researchgate.net [researchgate.net]
- 9. Pre-Clinical Evaluation of Tenofovir and Tenofovir Alafenamide for HIV-1 Pre-Exposure Prophylaxis in Foreskin Tissue [open.uct.ac.za]
- 10. Improved pharmacokinetics of tenofovir ester prodrugs strengthened the inhibition of HBV replication and the rebalance of hepatocellular metabolism in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetic evaluation of this compound released from an intravaginal ring in pig-tailed macaques after 6 months of continuous use - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scispace.com [scispace.com]
- 14. This compound: toxicity, toxicokinetics, and toxicogenomics analysis after 13 weeks of oral administration in mice [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: Toxicity, Toxicokinetics, and Toxicogenomics Analysis After 13 Weeks of Oral Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Tenofovir disoproxil fumarate as a nucleotide reverse transcriptase inhibitor
An In-depth Review of the Nucleotide Reverse Transcriptase Inhibitor: Mechanism, Pharmacology, and Experimental Analysis
Abstract
Tenofovir Disoproxil Fumarate (TDF) is a cornerstone of antiretroviral therapy for Human Immunodeficiency Virus (HIV) and a first-line treatment for chronic Hepatitis B Virus (HBV) infection.[1] As a prodrug of tenofovir, TDF belongs to the class of nucleotide reverse transcriptase inhibitors (NtRTIs). Its efficacy stems from its ability to be intracellularly converted to tenofovir diphosphate, which acts as a competitive inhibitor and chain terminator of viral reverse transcriptase. This guide provides a detailed technical overview of TDF, intended for researchers, scientists, and drug development professionals. It covers the core mechanism of action, pharmacokinetics, clinical efficacy, resistance profiles, and detailed methodologies for key experimental assessments.
Introduction
This compound, the fumarate salt of the bis-isopropoxycarbonyloxymethyl ester prodrug of tenofovir, was developed to enhance the oral bioavailability of the parent compound, tenofovir.[2] Upon oral administration, TDF is rapidly absorbed and hydrolyzed by plasma and tissue esterases to tenofovir.[3][4] Subsequently, cellular enzymes phosphorylate tenofovir to its active metabolite, tenofovir diphosphate (TFV-DP).[4][5] TFV-DP's prolonged intracellular half-life supports a convenient once-daily dosing regimen.[6] This document synthesizes critical data on TDF's biochemical properties, mechanism of viral inhibition, and the analytical methods used for its characterization.
Chemical and Physical Properties
TDF is a white to off-white crystalline powder.[7] Its chemical structure is designed to mask the phosphonate group of tenofovir, improving its permeability across the intestinal membrane.
| Property | Value |
| Chemical Name | 9-[(R)-2-[[bis[[(isopropoxycarbonyl)oxy]methoxy]phosphinyl]methoxy]propyl]adenine fumarate (1:1) |
| Molecular Formula | C₁₉H₃₀N₅O₁₀P • C₄H₄O₄ |
| Molecular Weight | 635.52 g/mol [7] |
| Solubility | 13.4 mg/mL in distilled water at 25 °C[7] |
| Log P | 1.25 |
| pKa | 3.75 |
Mechanism of Action
The antiviral activity of TDF is a multi-step intracellular process that culminates in the inhibition of viral replication.
-
Prodrug Conversion : After oral administration, TDF is absorbed and the disoproxil groups are cleaved by esterases in the gut and plasma to release tenofovir.[4]
-
Intracellular Phosphorylation : Tenofovir is taken up by cells and undergoes two phosphorylation steps by cellular kinases to form the active metabolite, tenofovir diphosphate (TFV-DP).[4][5] This conversion is crucial as tenofovir itself is a nucleotide monophosphate analog.
-
Reverse Transcriptase Inhibition : TFV-DP acts as a competitive inhibitor of the natural substrate, deoxyadenosine 5'-triphosphate (dATP), for binding to the viral reverse transcriptase (RT) enzyme.[7]
-
Chain Termination : Once incorporated into the growing viral DNA strand, TFV-DP causes chain termination because it lacks the 3'-hydroxyl group necessary for the formation of the next 5' to 3' phosphodiester bond.[8] This premature termination halts viral DNA synthesis.[8]
Notably, TFV-DP is a weak inhibitor of mammalian DNA polymerases α and β, and mitochondrial DNA polymerase γ, which accounts for its favorable safety profile relative to some other nucleoside analogs.[7]
Pharmacokinetics
The clinical utility of TDF is largely defined by its pharmacokinetic profile, which allows for once-daily dosing.
| Parameter | Description | Value |
| Bioavailability | Fasting state. | ~25%[4] |
| With high-fat meal. | Increases by ~40%[4][9] | |
| Tmax (Time to Cmax) | Time to reach peak plasma concentration. | 1.0 ± 0.4 hours (fasting)[10] |
| Cmax (Peak Plasma Conc.) | At 300 mg dose in HIV-infected adults. | ~300 ng/mL[3] |
| AUC (Area Under Curve) | At 300 mg dose in HIV-infected adults. | ~3000 ng·h/mL[3] |
| Protein Binding | In vitro binding to human plasma proteins. | <0.7%[9] |
| Elimination | Primarily via renal excretion (glomerular filtration and active tubular secretion).[4] | 70-80% of an IV dose recovered as unchanged tenofovir in urine.[4][11] |
| Plasma Half-life | Terminal elimination half-life. | ~12-18 hours[4] |
| Intracellular Half-life | TFV-DP in Peripheral Blood Mononuclear Cells (PBMCs). | ~150 hours (60 to >175 hours)[6] |
| TFV-DP in Red Blood Cells (RBCs). | ~17 days[12][13] |
Clinical Efficacy and In Vitro Activity
TDF has demonstrated potent antiviral activity against both HIV and HBV in numerous clinical trials and in vitro studies.
In Vitro Antiviral Activity
| Virus/Cell Type | Parameter | Value |
| HIV-1 (various strains) | EC₅₀ (50% Effective Conc.) | 0.04 µM to 8.5 µM[9] |
| HIV-1 (MT-2 cells) | EC₅₀ | 0.007 µmol/L |
| HIV-1 (PBMCs) | EC₅₀ | 0.005 µmol/L |
| HBV (recombinant polymerase) | Ki (Inhibition constant) | 0.18 µM[14] |
| HBV (HepG2 cells) | IC₅₀ | 5.1 µM[15] |
| Human HK-2 cells | IC₅₀ (Cytotoxicity, 48h) | 9.21 µM[5] |
| Human HK-2 cells | IC₅₀ (Cytotoxicity, 72h) | 2.77 µM[5] |
Clinical Efficacy Data (Selected Studies)
| Study Population / Indication | Duration | Key Efficacy Endpoint | Result |
| HIV-1 (Treatment-Naïve) | 21 days | Mean plasma HIV-1 RNA decline (TDF monotherapy) | 1.5 log₁₀ copies/mL[16] |
| HIV-1 / HBV Co-infected | 48 weeks | Mean decrease in HBV DNA | 4.7 log₁₀ (TDF + Lamivudine) vs 3.0 log₁₀ (Lamivudine alone)[17] |
| Chronic Hepatitis B | 10 years | HBV DNA < 69 IU/mL (HBeAg-negative) | 100% of patients[18] |
| Chronic Hepatitis B | 10 years | HBV DNA < 69 IU/mL (HBeAg-positive) | 98% of patients[18] |
Resistance
While TDF has a high barrier to resistance, certain mutations in the viral reverse transcriptase can reduce its susceptibility.
-
K65R Mutation : This is the signature mutation associated with tenofovir resistance. It reduces susceptibility to tenofovir, abacavir, and didanosine.[1]
-
Thymidine Analog Mutations (TAMs) : Multiple TAMs, particularly those including the 41L or 210W mutations, can lead to cross-resistance.[1]
Experimental Protocols
This section outlines the methodologies for key experiments used in the research and development of TDF.
In Vitro Anti-HIV Efficacy Assay
This protocol describes a general method for determining the 50% effective concentration (EC₅₀) of tenofovir against HIV-1 in cell culture.
Objective : To measure the concentration of tenofovir that inhibits HIV-1 replication by 50%.
Materials :
-
Cell Lines: MT-2 or MT-4 cells, or Peripheral Blood Mononuclear Cells (PBMCs).[19]
-
HIV-1 Strains: Laboratory-adapted strains (e.g., HIV-1IIIB, HIV-1BaL) or clinical isolates.[19]
-
Reagents: Tenofovir, cell culture medium, fetal bovine serum (FBS), antibiotics.
-
Assay Plates: 96-well or 384-well cell culture plates.
-
Detection Kit: HIV-1 p24 Antigen ELISA kit.
Protocol :
-
Cell Preparation : Culture and maintain the chosen cell line under standard conditions. If using PBMCs, isolate them from healthy donor blood and stimulate with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 2-3 days prior to infection.
-
Drug Dilution : Prepare a serial dilution of tenofovir in cell culture medium. A typical starting concentration is selected to be well above the expected EC₅₀.
-
Infection : Incubate cells (e.g., 2.4 million MT-2 cells) with a pre-titered amount of HIV-1 stock for 2-4 hours at 37°C to allow for viral entry.[19]
-
Plating : After incubation, wash the cells to remove excess virus and seed them into the assay plate (e.g., 100,000 cells/well).[19]
-
Treatment : Add the serially diluted tenofovir solutions to the appropriate wells. Include untreated infected cells (0% inhibition control) and uninfected cells (background control).
-
Incubation : Incubate the plates at 37°C in a CO₂ incubator for a period that allows for multiple rounds of viral replication (typically 5-7 days).
-
Endpoint Measurement : After the incubation period, collect the cell culture supernatants. Measure the amount of viral replication by quantifying the HIV-1 p24 antigen concentration using an ELISA kit according to the manufacturer's instructions.
-
Data Analysis : Plot the p24 concentration against the log of the drug concentration. Use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the EC₅₀ value.
Pharmacokinetic Analysis by LC-MS/MS
This protocol outlines a general method for quantifying tenofovir in plasma and its active metabolite, TFV-DP, in dried blood spots (DBS) or PBMCs.
Objective : To determine the concentration of tenofovir and its metabolites in biological matrices for pharmacokinetic studies.
Materials :
-
Biological Samples: Plasma, PBMCs, or DBS.
-
Instruments: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.
-
Reagents: Acetonitrile, methanol, formic acid, internal standards (e.g., isotopically labeled tenofovir).
-
Equipment: Centrifuge, sonicator, nitrogen evaporator, solid-phase extraction (SPE) or protein precipitation supplies.
Protocol :
-
Sample Preparation (Plasma) :
-
Thaw plasma samples.
-
Perform protein precipitation by adding a cold organic solvent (e.g., acetonitrile or methanol) containing an internal standard.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
-
Sample Preparation (DBS for TFV-DP) :
-
Punch a small disk (e.g., 3 mm) from the dried blood spot.[20]
-
Place the disk into a microcentrifuge tube.
-
Add an extraction solution (e.g., methanol) containing the internal standard.[20]
-
Sonicate for ~15 minutes to facilitate extraction.[20]
-
Centrifuge the sample.
-
Transfer the supernatant, evaporate to dryness, and reconstitute as described for plasma samples.[20]
-
-
LC-MS/MS Analysis :
-
Chromatography : Separate the analyte from matrix components using a suitable LC column (e.g., reverse-phase C18 for tenofovir, or an anion-exchange or HILIC column for the highly polar TFV-DP).[21] Use a gradient or isocratic mobile phase (e.g., a mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile).[20]
-
Mass Spectrometry : Use a tandem mass spectrometer operating in positive or negative ion mode with multiple reaction monitoring (MRM). Define specific precursor-to-product ion transitions for tenofovir, TFV-DP, and their respective internal standards to ensure specificity and sensitivity.
-
-
Data Analysis :
-
Generate a standard curve by analyzing samples with known concentrations of the analyte.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Determine the concentrations in the unknown samples by interpolating from the standard curve.
-
Conclusion
This compound remains a vital component in the global strategy against HIV and HBV. Its mechanism as a nucleotide analog reverse transcriptase inhibitor is well-characterized, offering potent and specific antiviral activity. The favorable pharmacokinetic profile, particularly the long intracellular half-life of its active metabolite, underpins its clinical success and convenience. A thorough understanding of its pharmacology, resistance pathways, and the experimental methods used for its evaluation is critical for ongoing research, clinical management, and the development of next-generation antiretroviral agents.
References
- 1. This compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics of this compound and Ritonavir-Boosted Saquinavir Mesylate Administered Alone or in Combination at Steady State - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single-Dose and Steady-State Pharmacokinetics of this compound in Human Immunodeficiency Virus-Infected Children - PMC [pmc.ncbi.nlm.nih.gov]
- 4. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 5. This compound | CAS:202138-50-9 | Antiretroviral agent( HIV-1 RT inhibitor) | High Purity | Manufacturer BioCrick [biocrick.com]
- 6. Intracellular pharmacokinetics of tenofovir diphosphate, carbovir triphosphate, and lamivudine triphosphate in patients receiving triple-nucleoside regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of this compound in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Population Pharmacokinetics of Tenofovir in Human Immunodeficiency Virus-Infected Patients Taking Highly Active Antiretroviral Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Application of an intracellular assay for determination of Tenofovir-diphosphate and Emtricitabine-triphosphate from erythrocytes using Dried Blood Spots - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. medsafe.govt.nz [medsafe.govt.nz]
- 15. selleckchem.com [selleckchem.com]
- 16. Determining the antiviral activity of this compound in treatment-naive chronically HIV-1-infected individuals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. journals.plos.org [journals.plos.org]
- 18. researchgate.net [researchgate.net]
- 19. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. LC-MS/MS method for the simultaneous determination of tenofovir, emtricitabine, elvitegravir, and rilpivirine in dried blood spots - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The Development and Validation of a Direct LC-MS/MS Assay for the Determination of Tenofovir-diphosphate in Dried Blood Spots for the Analysis of Clinical Samples [open.uct.ac.za]
Bioavailability and absorption of tenofovir disoproxil fumarate prodrug
An In-depth Technical Guide on the Bioavailability and Absorption of Tenofovir Disoproxil Fumarate (TDF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir (TFV) is a potent acyclic nucleotide phosphonate analog that serves as a cornerstone in the management of Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV) infections.[1] However, the therapeutic potential of tenofovir itself is severely hampered by its physicochemical properties. As a hydrophilic molecule with a negatively charged phosphonate group at physiological pH, tenofovir exhibits very low oral bioavailability, estimated to be less than 1%.[2]
To overcome this limitation, this compound (TDF), a prodrug of tenofovir, was developed. TDF is a diester derivative designed to mask the negative charges of the phosphonate group, thereby increasing its lipophilicity and facilitating absorption across the intestinal epithelium.[3][4] Upon oral administration, TDF is absorbed and subsequently hydrolyzed by host enzymes to release the parent tenofovir into systemic circulation. This guide provides a comprehensive technical overview of the mechanisms governing the absorption and bioavailability of TDF, the factors influencing these processes, and the experimental methodologies used for their evaluation.
Mechanism of Absorption and Intracellular Activation
The conversion of the TDF prodrug to the active antiviral agent, tenofovir diphosphate (TFV-DP), is a multi-step process involving passive diffusion, enzymatic hydrolysis, and intracellular phosphorylation.
Intestinal Absorption and Transport
Following oral administration, TDF is absorbed from the gastrointestinal tract.[5] Its enhanced lipophilicity compared to tenofovir allows for improved permeation across the apical membrane of enterocytes. However, the absorption is incomplete, with an estimated bioavailability of approximately 25% in the fasting state.[3][6]
A significant factor limiting the net absorption of TDF is its recognition by apically located efflux transporters. In vitro studies using Caco-2 and MDCK cell monolayers have demonstrated that TDF is a substrate for P-glycoprotein (P-gp, encoded by the ABCB1 gene) and potentially the Breast Cancer Resistance Protein (BCRP, ABCG2).[7][8] These transporters actively pump TDF from within the enterocyte back into the intestinal lumen, thereby reducing its overall absorption.[9]
Enzymatic Hydrolysis of the Prodrug
Once inside the enterocytes or after reaching systemic circulation, TDF undergoes rapid and extensive hydrolysis to release tenofovir. This is a two-step enzymatic process:
-
First Hydrolysis: Carboxylesterases (CEs), particularly CES2 which is highly expressed in the intestine, catalyze the initial hydrolysis of one of the disoproxil ester moieties to form the intermediate metabolite, tenofovir monophosphonate ester (also referred to as tenofovir monoester or mono-POC PMPA).[8][10][11]
-
Second Hydrolysis: The intermediate monoester is then converted to the parent tenofovir by phosphodiesterases.[8][10]
This enzymatic conversion is highly efficient, and intact TDF is generally undetectable in systemic circulation due to its rapid hydrolysis in the gut, liver, and blood.[12]
Intracellular Activation
Following its release, tenofovir is taken up by target cells. Inside the cell, it is phosphorylated by cellular kinases in two successive steps to form the pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[13][14] TFV-DP acts as a competitive inhibitor of viral reverse transcriptase and causes DNA chain termination, thus preventing viral replication.[3][5]
Visualizing TDF Absorption and Activation
The pathway from oral administration of TDF to the formation of the active TFV-DP is a critical process governed by transporters and enzymes.
Caption: TDF absorption, efflux, metabolic activation, and intracellular phosphorylation pathway.
Quantitative Pharmacokinetic Data
The pharmacokinetic profile of tenofovir following TDF administration has been well-characterized in healthy and HIV-infected individuals. The key parameters are summarized below.
| Parameter | Fasting State | High-Fat Meal | Reference(s) |
| Oral Bioavailability (F) | ~25% | ~39-40% | [3],[11],[15] |
| Tmax (hours) | ~1.0 | ~2.0 | [3] |
| Cmax (ng/mL) | 326 ± 119 (Multiple Dose, Fed) | ↑ ~14% | [6],[12] |
| AUC (ng·h/mL) | 3324 ± 1370 (Multiple Dose, Fed) | ↑ ~40% | [13],[6],[12] |
| Plasma Half-life (t1/2) | ~12-18 hours | No significant change | [6] |
| Intracellular Half-life (TFV-DP) | 12-15h (activated lymphocytes)33-50h (resting lymphocytes) | Not Applicable | [8] |
| Volume of Distribution (Vd) | ~0.8 L/kg | Not Applicable | [6] |
| Plasma Protein Binding | <0.7% (TFV) | Not Applicable | [13],[6] |
| Primary Elimination Route | Renal (Glomerular filtration and active tubular secretion) | No change | [6],[11] |
Note: Cmax and AUC values can vary between studies. The values presented are representative.
Factors Influencing Bioavailability
Several physiological and external factors can significantly modulate the absorption and subsequent bioavailability of TDF.
-
Food Effect: Administration of TDF with a meal, particularly a high-fat meal, significantly enhances its bioavailability. A high-fat meal can increase the AUC of tenofovir by approximately 40% and the Cmax by about 14%.[12][13][16] This is thought to be due to increased residence time in the gastrointestinal tract and potentially competitive inhibition of intestinal lipases and esterases by food-derived fats, which may protect TDF from premature degradation.[8][17] Light meals have not been shown to have a significant effect compared to the fasted state.[13][18]
-
Intestinal Metabolism: The rapid hydrolysis of TDF by intestinal carboxylesterases is a primary limiting factor for its bioavailability.[8][19] Co-administration with esterase inhibitors can protect TDF and increase the amount of intact prodrug available for absorption.[8][20]
-
Efflux Transporters: As TDF is a substrate of P-gp, variations in P-gp expression or function can alter its absorption.[7] Co-administration of P-gp inhibitors, such as some protease inhibitors used in HIV therapy (e.g., ritonavir-boosted lopinavir or atazanavir), can lead to increased plasma concentrations of tenofovir.[7][19][21]
-
pH Stability: TDF exhibits high stability in the acidic environment of the stomach (pH 1.2), with a reported half-life exceeding 55 hours. It is moderately stable in the near-neutral pH of the intestine (pH 6.8), with a half-life of approximately 16.6 hours, allowing sufficient time for absorption.[8]
Experimental Protocols
The evaluation of a drug's absorption and bioavailability relies on a combination of in vitro, ex vivo, and in vivo experimental models.
In Vitro Permeability Assay: Caco-2 Cell Monolayer
This assay is the industry standard for predicting intestinal drug permeability and identifying substrates of efflux transporters like P-gp.[9][22]
-
Objective: To determine the apparent permeability coefficient (Papp) of TDF and its efflux ratio to assess its potential for oral absorption and interaction with P-gp.
-
Methodology:
-
Cell Culture: Human colon adenocarcinoma (Caco-2) cells are seeded at a high density onto semi-permeable filter inserts (e.g., Transwell®) and cultured for 21-25 days. During this period, they differentiate to form a polarized monolayer with tight junctions and microvilli, mimicking the intestinal barrier.[22][23]
-
Monolayer Integrity Check: Before the transport experiment, the integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and/or by assessing the permeability of a paracellular marker like Lucifer Yellow.[23]
-
Transport Experiment:
-
The culture medium is replaced with a pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
For apical-to-basolateral (A→B) permeability , the TDF solution is added to the apical (donor) compartment, and samples are taken from the basolateral (receiver) compartment at specified time intervals.
-
For basolateral-to-apical (B→A) permeability , the TDF solution is added to the basolateral (donor) compartment, and samples are collected from the apical (receiver) compartment.
-
To confirm P-gp involvement, the experiment is repeated in the presence of a known P-gp inhibitor (e.g., GF120918 or verapamil).[8]
-
-
Sample Analysis: The concentration of TDF in the collected samples is quantified using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Calculation:
-
The apparent permeability coefficient (Papp) in cm/s is calculated using the formula: Papp = (dQ/dt) / (A * C0) where dQ/dt is the steady-state flux rate, A is the surface area of the filter, and C0 is the initial donor concentration.
-
The Efflux Ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B) An ER > 2 is generally indicative of active efflux.
-
-
Caption: Experimental workflow for the Caco-2 cell permeability assay.
In Vitro Metabolic Stability: Intestinal S9 Fractions
This assay assesses the susceptibility of a compound to metabolism by enzymes present in the intestine.
-
Objective: To determine the metabolic stability (in vitro half-life) of TDF in the presence of intestinal enzymes.
-
Methodology:
-
Preparation: Commercially available or laboratory-prepared intestinal subcellular S9 fractions (containing both microsomal and cytosolic enzymes) from relevant species (e.g., human, rat) are used.[8]
-
Reaction Mixture: A reaction mixture is prepared containing the S9 fraction, a buffered solution (e.g., potassium phosphate buffer, pH 7.4), and an NADPH-regenerating system (if cytochrome P450 metabolism is also being assessed, though not primary for TDF).
-
Incubation: The reaction is initiated by adding TDF to the pre-warmed (37°C) reaction mixture. Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is terminated by adding a cold quenching solution, typically acetonitrile containing an internal standard.
-
Inhibitor Studies: To identify the enzymes involved, parallel incubations are run in the presence of specific inhibitors, such as bis-p-nitrophenylphosphate (BNPP), a broad carboxylesterase inhibitor.[8][24]
-
Sample Processing & Analysis: Samples are centrifuged to precipitate proteins, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent drug (TDF) over time.
-
Data Analysis: The natural logarithm of the percentage of TDF remaining is plotted against time. The slope of the linear portion of this curve is used to calculate the in vitro half-life (t1/2).
-
In Vivo Pharmacokinetic Study in Animal Models
Animal models are essential for understanding the complete pharmacokinetic profile of a drug in a living system.
-
Objective: To determine key pharmacokinetic parameters (AUC, Cmax, Tmax, F) of tenofovir after oral administration of TDF in an appropriate animal model (e.g., rats, dogs).
-
Methodology:
-
Animal Model: Wistar or Sprague-Dawley rats are commonly used.[8][25] Animals are often cannulated (e.g., jugular vein) to allow for serial blood sampling without causing undue stress.
-
Dosing: A defined dose of TDF, formulated in a suitable vehicle, is administered to fasted animals via oral gavage. For food effect studies, a separate cohort is fed a standard or high-fat meal before dosing.
-
Blood Sampling: Blood samples are collected into tubes containing an anticoagulant (e.g., K2-EDTA) at pre-defined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Bioanalysis: Plasma concentrations of tenofovir (and sometimes TDF, though it is often too transient) are determined using a validated LC-MS/MS method.[26]
-
Pharmacokinetic Analysis: Plasma concentration-time data are analyzed using non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate parameters such as Cmax, Tmax, AUC, and t1/2. Oral bioavailability (F) can be determined by comparing the AUC from the oral dose to that from an intravenous dose of tenofovir.
-
Caption: Logical relationship in an in vivo pharmacokinetic study of TDF.
Conclusion
This compound is a successful example of the prodrug strategy, effectively overcoming the poor oral bioavailability of the parent compound, tenofovir. Its absorption is primarily limited by two key biological barriers: rapid pre-systemic hydrolysis by intestinal esterases and active efflux back into the gut lumen by the P-gp transporter.[8][19][20] Factors such as the presence of food can significantly enhance bioavailability, a critical consideration for clinical dosing recommendations. The development of a subsequent prodrug, tenofovir alafenamide (TAF), represents a further refinement of this strategy, designed to be more stable in plasma and achieve higher intracellular concentrations of the active metabolite with a lower systemic exposure to tenofovir, thereby improving the safety profile. A thorough understanding of the absorption and bioavailability mechanisms of TDF, as detailed in this guide, remains crucial for the development of new formulations, the management of drug-drug interactions, and the optimization of antiretroviral therapy.
References
- 1. Factors Contributing to the Antiviral Effectiveness of Tenofovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. Contributions of Cathepsin A and Carboxylesterase 1 to the Hydrolysis of Tenofovir Alafenamide in the Human Liver, and the Effect of CES1 Genetic Variation on Tenofovir Alafenamide Hydrolysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Increased tenofovir monoester concentrations in patients receiving this compound with ledipasvir/sofosbuvir - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. accessdata.fda.gov [accessdata.fda.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. A Review and Clinical Understanding of Tenofovir: this compound versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Phase I/II Trial of the Pharmacokinetics, Safety, and Antiretroviral Activity of this compound in Human Immunodeficiency Virus-Infected Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 16. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]
- 17. Effect of Food on the Steady-State Pharmacokinetics of Tenofovir and Emtricitabine plus Efavirenz in Ugandan Adults - PMC [pmc.ncbi.nlm.nih.gov]
- 18. bhiva.org [bhiva.org]
- 19. Simulating Intestinal Transporter and Enzyme Activity in a Physiologically Based Pharmacokinetic Model for this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. journals.asm.org [journals.asm.org]
- 25. researchgate.net [researchgate.net]
- 26. files.core.ac.uk [files.core.ac.uk]
Methodological & Application
Application Notes and Protocols for HPLC Quantification of Tenofovir Disoproxil Fumarate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of Tenofovir Disoproxil Fumarate (TDF) using High-Performance Liquid Chromatography (HPLC). The information compiled herein is based on established and validated methodologies to ensure accuracy and reproducibility in a laboratory setting.
Introduction
This compound, a prodrug of tenofovir, is a cornerstone of antiretroviral therapy for HIV infection and is also used in the treatment of Hepatitis B.[1][2] Accurate and precise quantification of TDF in bulk drug substances and pharmaceutical formulations is critical for quality control and regulatory compliance. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is a widely adopted, reliable, and robust analytical technique for this purpose, offering high specificity and sensitivity.[3]
Comparative Summary of HPLC Methods
The following table summarizes various validated RP-HPLC methods for the quantification of this compound, providing a comparative overview of their key chromatographic parameters. This allows for the selection of an appropriate method based on available resources and specific analytical requirements.
| Parameter | Method 1 | Method 2 | Method 3 | Method 4 | Method 5 |
| HPLC Column | C18 (4.6 x 250 mm, 5 µm)[4][5] | Hyper ODS2 C18[1] | Agilent TC-C18 (2) (4.6 x 250 mm, 5 µm)[6] | Phenomenex Gemini C18 (4.6 x 150 mm, 5 µm)[7] | Zorbax SB-C8 (4.6 x 250 mm, 5 µm) |
| Mobile Phase | Buffer:Acetonitrile (60:40 v/v)[4][5] | Methanol:Phosphate Buffer (90:10 v/v)[1] | Methanol:Phosphate Buffer (pH 4) (30:70 v/v)[6] | Acetonitrile:KH2PO4 Buffer (pH 3.3):Triethylamine (58.72:41.23:0.05 v/v)[7] | 50 mM Na2HPO4:Acetonitrile (50:50 v/v) with 0.1% Triethylamine (pH 6.0) |
| Flow Rate | 1.0 mL/min[4][5][6] | 1.2 mL/min[1] | 1.0 mL/min[6] | 1.7 mL/min[7] | 0.4 mL/min |
| Detection Wavelength | 260 nm[1][4][5] | 260 nm[1] | 261 nm[6] | 270 nm[7] | 260 nm |
| Retention Time (min) | ~3.0[4][5] | ~2.1[1] | ~2.81[6] | Not Specified | < 8.0 |
| Linearity Range | 50-150% of nominal concentration[4][5] | 20-110 µg/mL[1] | 40-80 µg/mL[6] | Not Specified | Not Specified |
| Accuracy (% Recovery) | 99.23 - 101.44%[4][5] | 99.7% (standard), 96.32% (tablets)[1] | Within specified limits[6] | Not Specified | Not Specified |
| Precision (%RSD) | < 2%[4][5] | 0.7%[1] | < 2%[6] | Not Specified | Not Specified |
Detailed Experimental Protocol (Based on Method 1)
This protocol provides a step-by-step guide for the quantification of this compound in tablet dosage forms using a validated RP-HPLC method.
1. Materials and Reagents
-
This compound Working Reference Standard (WRS)
-
Acetonitrile (HPLC Grade)
-
Sodium Dihydrogen Orthophosphate
-
Triethylamine
-
Orthophosphoric Acid
-
Water (HPLC Grade)
-
Sample Tablets containing this compound
2. Equipment
-
High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector
-
C18 analytical column (4.6 x 250 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks (50 mL, 100 mL)
-
Pipettes
-
Syringe filters (0.45 µm)
-
Sonicator
3. Chromatographic Conditions
-
Mobile Phase: A filtered and degassed mixture of Buffer and Acetonitrile in a 60:40 v/v ratio.[4][5]
-
Injection Volume: 20 µL.
4. Preparation of Solutions
-
Buffer Preparation: Dissolve approximately 7.8 g of sodium dihydrogen orthophosphate in 1000 mL of water. Add 1 mL of triethylamine and adjust the pH to 2.3 with 10% orthophosphoric acid.[4][5]
-
Standard Stock Solution: Accurately weigh about 60 mg of this compound WRS and transfer it to a 50 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent mixture. From this solution, dilute 5.0 mL to 20 mL with the mobile phase.[4]
-
Sample Solution: Weigh and powder 20 tablets. Accurately weigh a quantity of the powder equivalent to the average tablet weight and transfer it to a 100 mL volumetric flask. Add about 60 mL of a suitable solvent mixture, sonicate for 30 minutes, and then dilute to volume. Filter the solution, and dilute 5.0 mL of the filtrate to 50 mL with the mobile phase.[4]
5. System Suitability Before sample analysis, perform system suitability tests to ensure the chromatographic system is performing adequately. Inject the standard solution five times and evaluate parameters such as peak area repeatability (%RSD), theoretical plates, and tailing factor. The %RSD for the peak areas should be less than 2.0%.
6. Analytical Procedure
-
Inject the prepared standard solution into the HPLC system and record the chromatogram and peak area.
-
Inject the prepared sample solution into the HPLC system and record the chromatogram and peak area.
-
Calculate the amount of this compound in the sample using the peak areas obtained from the standard and sample solutions.
7. Data Analysis The concentration of this compound in the sample can be calculated using the following formula:
Visualizations
The following diagrams illustrate the key aspects of the HPLC analytical workflow and the instrumental setup.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. RP-HPLC method for simultaneous estimation of this compound, lamivudine, and efavirenz in combined tablet dosage form - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HPLC method development for this compound analysis [wisdomlib.org]
- 4. rjptonline.org [rjptonline.org]
- 5. researchgate.net [researchgate.net]
- 6. ijpsr.com [ijpsr.com]
- 7. Stability-Indicating HPLC Method for the Simultaneous Determination of HIV Tablet Containing Emtricitabine, this compound, and Rilpivirine Hydrochloride in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Antiviral Assays of Tenofovir Disoproxil Fumarate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro antiviral activity of Tenofovir Disoproxil Fumarate (TDF), a prodrug of tenofovir. TDF is a nucleotide analogue reverse transcriptase inhibitor effective against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[1] The following sections detail the mechanism of action, quantitative antiviral efficacy, and detailed protocols for key in vitro assays.
Mechanism of Action
This compound is an acyclic phosphonate nucleotide analogue of adenosine monophosphate. As a prodrug, TDF is designed to enhance oral bioavailability. Following administration, it is hydrolyzed by plasma and tissue esterases to its active form, tenofovir.[1] Intracellularly, tenofovir is phosphorylated by cellular kinases to its active metabolite, tenofovir diphosphate (TFV-DP).[2]
TFV-DP acts as a competitive inhibitor of viral reverse transcriptase by mimicking the natural substrate, deoxyadenosine 5'-triphosphate.[1] Its incorporation into the growing viral DNA chain leads to premature chain termination due to the absence of a 3'-hydroxyl group, which is necessary for the formation of the next phosphodiester bond. This effectively halts viral DNA synthesis and replication.[1]
Mechanism of action of this compound.
Quantitative Antiviral Activity
The in vitro antiviral potency of this compound is commonly evaluated by determining its 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, provides a measure of the drug's therapeutic window.
| Virus | Cell Line | EC50 | CC50 | Selectivity Index (SI) | Reference |
| HIV-1 | MT-2 cells | 0.005 µM (as GS 7340, another prodrug) | >5 µM (as GS 7340) | >1000 | [3] |
| HBV | HepAD38 cells | 0.02 µM | >100 µM | >5000 | [2][4] |
| HSV-1 | HEL fibroblasts | 123 µg/mL | Not specified | Not specified | [5] |
| HSV-2 | HEL fibroblasts | 154 µg/mL | Not specified | Not specified | [5] |
Note: EC50 and CC50 values can vary depending on the specific viral strain, cell line, and assay conditions used. The data for HSV-1 and HSV-2 indicate weaker activity compared to HIV and HBV.[3][5]
Experimental Protocols
Detailed methodologies for key in vitro assays to evaluate the antiviral activity of TDF are provided below.
Cytotoxicity Assay (MTT Assay)
This protocol determines the concentration of TDF that is toxic to the host cells, yielding the CC50 value. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell viability.[6][7]
Workflow for the MTT cytotoxicity assay.
Materials:
-
Appropriate host cell line (e.g., MT-4 cells for HIV, HepG2 2.2.15 cells for HBV)
-
Cell culture medium (e.g., RPMI-1640 or DMEM with FBS, antibiotics)
-
This compound (TDF)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
CO2 incubator
-
Microplate reader
Protocol:
-
Seed the 96-well plates with the appropriate cell line at a density that will result in approximately 80-90% confluency at the end of the assay.
-
Incubate the plates at 37°C in a 5% CO2 incubator overnight to allow cell attachment.
-
Prepare serial dilutions of TDF in cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the TDF dilutions to the respective wells. Include wells with medium only as a cell control.
-
Incubate the plates for a duration equivalent to the antiviral assay (e.g., 5-7 days).
-
At the end of the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each TDF concentration relative to the untreated cell control.
-
The CC50 value is determined by plotting the percentage of cell viability against the TDF concentration and using regression analysis to find the concentration that reduces cell viability by 50%.[8]
Plaque Reduction Assay
This assay is used to determine the concentration of TDF that inhibits the formation of viral plaques by 50% (EC50). It is particularly useful for viruses that cause visible cytopathic effects (CPE), such as herpes simplex virus.[9][10]
Workflow for the plaque reduction assay.
Materials:
-
Susceptible host cell line
-
Virus stock of known titer
-
Cell culture medium
-
This compound (TDF)
-
Overlay medium (e.g., medium containing 1% methylcellulose or agarose)
-
Fixing solution (e.g., 10% formalin)
-
Staining solution (e.g., 0.1% crystal violet)
-
6- or 12-well plates
Protocol:
-
Seed the plates with host cells and incubate until a confluent monolayer is formed.
-
Prepare serial dilutions of TDF in culture medium.
-
Mix the virus stock with each TDF dilution (and a no-drug control) and incubate for 1 hour at 37°C to allow the drug to interact with the virus.
-
Remove the culture medium from the cell monolayers and inoculate with the virus-TDF mixtures.
-
Incubate for 1-2 hours to allow for virus adsorption.
-
Remove the inoculum and add the overlay medium to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
After incubation, fix the cells with the fixing solution for at least 30 minutes.
-
Remove the overlay and stain the cells with the staining solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to dry.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each TDF concentration compared to the no-drug control.
-
The EC50 value is determined by plotting the percentage of plaque reduction against the TDF concentration and using regression analysis to find the concentration that reduces the number of plaques by 50%.[11]
Reverse Transcriptase Inhibition Assay
This assay directly measures the ability of the active metabolite of TDF, tenofovir diphosphate (TFV-DP), to inhibit the activity of viral reverse transcriptase. This can be performed using a commercially available kit or by setting up the assay with purified components.[12]
Workflow for the reverse transcriptase inhibition assay.
Materials:
-
Purified recombinant reverse transcriptase (e.g., from HIV-1)
-
Template-primer hybrid (e.g., poly(A)•oligo(dT))
-
Deoxynucleotide triphosphates (dNTPs), including a labeled dNTP (e.g., DIG-dUTP or ³H-dTTP)
-
Tenofovir Diphosphate (TFV-DP)
-
Reaction buffer
-
Microtiter plates
-
Detection system appropriate for the label (e.g., anti-DIG-POD and colorimetric substrate for DIG-dUTP, or a scintillation counter for ³H-dTTP)
Protocol:
-
Prepare a reaction mixture containing the reverse transcriptase enzyme, the template-primer, and the dNTPs in the reaction buffer.
-
Prepare serial dilutions of TFV-DP.
-
In a microtiter plate, add the TFV-DP dilutions to the reaction mixture. Include a no-inhibitor control.
-
Incubate the plate at 37°C for a defined period (e.g., 1 hour) to allow for DNA synthesis.
-
Stop the reaction (e.g., by adding EDTA or by heat inactivation).
-
Quantify the amount of newly synthesized, labeled DNA. For a colorimetric assay, this typically involves capturing the biotinylated primer on a streptavidin-coated plate and detecting the incorporated DIG-labeled dUTP with an anti-DIG antibody conjugated to an enzyme that produces a colored product.[12]
-
Calculate the percentage of reverse transcriptase inhibition for each TFV-DP concentration relative to the no-inhibitor control.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the TFV-DP concentration and using regression analysis.
References
- 1. A Review and Clinical Understanding of Tenofovir: this compound versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Intracellular Metabolism and In Vitro Activity of Tenofovir against Hepatitis B Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In Vitro Virology Profile of Tenofovir Alafenamide, a Novel Oral Prodrug of Tenofovir with Improved Antiviral Activity Compared to That of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. TOPICAL TENOFOVIR, A MICROBICIDE EFFECTIVE AGAINST HIV, INHIBITS HERPES SIMPLEX VIRUS-2 REPLICATION - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug-Screening Strategies for Inhibition of Virus-Induced Neuronal Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. texaschildrens.org [texaschildrens.org]
- 8. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 10. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 11. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Tenofovir Disoproxil Fumarate Drug Delivery Systems
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir disoproxil fumarate (TDF), a prodrug of the nucleotide reverse transcriptase inhibitor tenofovir, is a cornerstone of antiretroviral therapy for HIV infection and is also used for the treatment of chronic hepatitis B.[1][2] Despite its efficacy, the oral bioavailability of TDF is relatively low, and its long-term use has been associated with renal and bone toxicity.[1][2] To address these limitations, various drug delivery systems have been developed to enhance its therapeutic index, improve patient compliance, and enable targeted or sustained release. This document provides detailed application notes and experimental protocols for the development and characterization of several TDF drug delivery platforms, including nanoparticles, hydrogels, and liposomes.
Data Presentation: Comparative Analysis of TDF Drug Delivery Systems
The following table summarizes the key quantitative parameters of different TDF-loaded drug delivery systems as reported in the literature. This allows for a direct comparison of their physicochemical properties and drug loading capacities.
| Delivery System | Polymer/Lipid Composition | Method of Preparation | Particle Size (nm) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Nanoparticles | Poly(lactic-co-glycolic acid) (PLGA) | Oil-in-water (O/W) emulsion-solvent evaporation | 148.6 ± 2.8 | 52.9 (with ion-pairing agent) | Not Reported | [3] |
| Poly(epsilon-caprolactone) (PCL) | Double emulsion solvent evaporation | Not Reported | 23 - 46 | 4.8 - 19.9 | [4] | |
| PLGA and TPGS | Nanoprecipitation | 106.8 - 516.4 | Optimized formulation (F8) showed high entrapment | Optimized formulation (F8) showed high loading | [5] | |
| Hydrogels | Chitosan-g-poly(acrylamide-co-acrylic acid) | Free radical polymerization | Not Applicable | 96 | 10 | [6] |
| Liposomes | Phospholipon 100H, Cholesterol, Stearylamine | Thin film method | Not Reported | Not Reported | Not Reported | [7] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of various TDF drug delivery systems.
TDF-Loaded PLGA Nanoparticles
Protocol based on: Oil-in-Water (O/W) Emulsion-Solvent Evaporation Method[3]
Objective: To fabricate TDF-loaded nanoparticles using PLGA polymer for potential topical or oral delivery.
Materials:
-
This compound (TDF)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Sodium deoxycholate (ion-pairing agent)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution
-
Deionized water
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of PLGA and TDF in DCM. To enhance the encapsulation of the hydrophilic TDF, an ion-pairing agent like sodium deoxycholate can be added to form a hydrophobic complex with TDF.
-
Emulsification: Add the organic phase dropwise to an aqueous solution of PVA while sonicating on an ice bath. The sonication process creates an oil-in-water emulsion.
-
Solvent Evaporation: Stir the resulting emulsion overnight at room temperature under a fume hood to allow for the complete evaporation of DCM.
-
Nanoparticle Collection: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Wash the nanoparticle pellet multiple times with deionized water to remove excess PVA and unencapsulated drug.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and freeze-dry to obtain a powder.
Characterization:
-
Particle Size and Zeta Potential: Determined by dynamic light scattering (DLS).
-
Encapsulation Efficiency (EE): The amount of TDF encapsulated in the nanoparticles is determined indirectly by quantifying the amount of free drug in the supernatant after centrifugation using a validated HPLC method. The EE is calculated using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
TDF-Loaded Chitosan-Based Hydrogels
Protocol based on: Free Radical Polymerization[6]
Objective: To develop a pH-sensitive chitosan-based hydrogel for the controlled oral delivery of TDF.
Materials:
-
Chitosan
-
Acrylamide (AAm)
-
Acrylic acid (AAc)
-
N,N'-methylenebisacrylamide (MBA) as a crosslinker
-
Potassium persulfate (KPS) as an initiator
-
This compound (TDF)
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in an aqueous solution of acetic acid.
-
Polymerization Reaction: To the chitosan solution, add AAm, AAc, MBA, and KPS. Purge the mixture with nitrogen gas to remove oxygen and then carry out the polymerization at a specific temperature for a set duration.
-
Purification: The synthesized hydrogel is washed extensively with deionized water to remove unreacted monomers and initiator.
-
Drying: The purified hydrogel is dried in an oven at a controlled temperature.
-
Drug Loading: The dried hydrogel is swollen in a solution of TDF for 24 hours. The drug-loaded hydrogel is then removed, washed to remove surface-adhered drug, and dried.[6]
Characterization:
-
Swelling Studies: The swelling behavior of the hydrogel is evaluated in buffer solutions of different pH values (e.g., pH 1.2 and 7.4) to assess its pH sensitivity.
-
Drug Loading and Encapsulation Efficiency: Determined by extracting the drug from a known weight of the dried hydrogel and quantifying it using UV-Vis spectrophotometry or HPLC.
-
In Vitro Drug Release: The release of TDF from the hydrogel is studied in simulated gastric fluid (pH 1.2) and simulated intestinal fluid (pH 7.4) over a prolonged period.[6]
TDF-Loaded Liposomes
Protocol based on: Thin Film Hydration Method[7]
Objective: To prepare multilamellar liposomes incorporating TDF for potential enhancement of oral bioavailability.
Materials:
-
Phospholipon 100H (a hydrogenated soy phosphatidylcholine)
-
Cholesterol
-
Stearylamine (positive charge imparting agent)
-
This compound (TDF)
-
Chloroform
-
Phosphate buffered saline (PBS)
Procedure:
-
Lipid Film Formation: Dissolve Phospholipon 100H, cholesterol, and stearylamine in chloroform in a round-bottom flask.
-
Solvent Evaporation: Evaporate the chloroform using a rotary evaporator to form a thin lipid film on the inner wall of the flask.
-
Hydration: Hydrate the lipid film with a PBS solution containing TDF by rotating the flask at a temperature above the lipid phase transition temperature. This process leads to the formation of multilamellar vesicles (MLVs).
-
Sonication (Optional): To reduce the size of the liposomes and produce small unilamellar vesicles (SUVs), the MLV suspension can be sonicated.
-
Purification: Remove the unencapsulated TDF by centrifugation or dialysis.
Characterization:
-
Vesicle Size and Polydispersity Index (PDI): Measured using dynamic light scattering.
-
Zeta Potential: Determined to assess the surface charge and stability of the liposomes.
-
Encapsulation Efficiency: Quantified by separating the liposomes from the aqueous phase and determining the amount of TDF in the supernatant.
Visualization of Experimental Workflows and Pathways
Experimental Workflow for TDF-Loaded Nanoparticle Preparation
Caption: Workflow for preparing TDF-loaded PLGA nanoparticles.
Logical Flow for pH-Dependent Release from Chitosan Hydrogels
Caption: pH-responsive TDF release from chitosan hydrogels.
Concluding Remarks
The development of advanced drug delivery systems for this compound holds significant promise for improving its therapeutic efficacy and safety profile. The protocols and data presented herein provide a foundational resource for researchers engaged in the formulation and evaluation of novel TDF delivery platforms. Further investigations into long-acting injectable formulations are also underway, which could revolutionize HIV treatment and prevention by reducing dosing frequency and improving patient adherence.[8][9] The continued exploration of these delivery strategies is crucial for optimizing the clinical utility of this important antiretroviral agent.
References
- 1. A Review and Clinical Understanding of Tenofovir: this compound versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topical this compound Nanoparticles Prevent HIV-1 Vaginal Transmission in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rjptonline.org [rjptonline.org]
- 6. mdpi.com [mdpi.com]
- 7. Pharmaceutical characterization of novel tenofovir liposomal formulations for enhanced oral drug delivery: in vitro pharmaceutics and Caco-2 permeability investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 9. Long-acting injectable version of the most popular HIV drug combination is possible | aidsmap [aidsmap.com]
Application Notes and Protocols for Tenofovir Disoproxil Fumarate (TDF) Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Tenofovir Disoproxil Fumarate (TDF) in combination therapies for HIV-1 and Hepatitis B (HBV) infections. The included protocols are based on established methodologies from preclinical and clinical studies to guide researchers in their drug development and research efforts.
Application Notes
Introduction to this compound (TDF)
This compound is an oral prodrug of tenofovir, a nucleotide analog reverse transcriptase inhibitor (NtRTI).[1][2] Following administration, TDF is converted to tenofovir, which is then phosphorylated by cellular enzymes to its active metabolite, tenofovir diphosphate.[2][3][4] Tenofovir diphosphate inhibits the activity of HIV reverse transcriptase and HBV polymerase by competing with the natural substrate, deoxyadenosine 5'-triphosphate, and by being incorporated into viral DNA, leading to chain termination.[1][2][3][4] Its efficacy against both HIV and HBV, coupled with a long intracellular half-life that allows for once-daily dosing, has made it a cornerstone of antiretroviral therapy (ART).[3]
TDF in Combination Therapy for HIV-1 Infection
TDF is a recommended component of initial antiretroviral regimens for most people with HIV.[5] It is typically co-formulated with other antiretroviral agents to improve adherence and efficacy. Common combination regimens include:
-
TDF + Emtricitabine (FTC) or Lamivudine (3TC): This dual nucleoside/nucleotide reverse transcriptase inhibitor (NRTI) backbone is combined with a third agent from a different class.[5][6][7][8]
-
TDF + FTC + Efavirenz (EFV): A widely used first-line fixed-dose combination.[6]
-
TDF + FTC + Dolutegravir (DTG): The World Health Organization (WHO) recommends transitioning from EFV-based regimens to DTG-based regimens like TLD (Tenofovir/Lamivudine/Dolutegravir) due to DTG's higher potency and faster viral load suppression.[6]
The goals of combination therapy are to achieve maximal and durable suppression of viral replication, restore and preserve immune function, reduce HIV-related morbidity and mortality, and prevent HIV transmission.
TDF in Combination Therapy for Hepatitis B Virus (HBV) Infection
TDF is a preferred treatment for chronic hepatitis B, both in monotherapy and in combination, particularly for patients with HIV/HBV coinfection.[3][9] For coinfected individuals, regimens should include TDF in combination with lamivudine (3TC) or emtricitabine (FTC) as part of a fully suppressive antiretroviral regimen.[9][10]
While TDF monotherapy is often effective for treatment-naive HBV patients, combination therapy may be considered in cases of prior treatment failure or the presence of drug-resistant mutations.[11][12] Studies have shown that TDF-based combination therapy can lead to significant reductions in HBV DNA levels and normalization of alanine aminotransferase (ALT) levels.[13][14]
Pharmacokinetics and Drug Interactions
TDF is rapidly absorbed and converted to tenofovir.[1] Its bioavailability is enhanced when taken with a high-fat meal.[1] The pharmacokinetic profile of TDF can be influenced by co-administered drugs. For instance, ritonavir-boosted protease inhibitors can increase tenofovir plasma concentrations.[15][16][17] Careful consideration of potential drug-drug interactions is crucial when designing combination therapy regimens.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on TDF combination therapy.
Table 1: Efficacy of TDF-Based Regimens in HIV-1 Treatment
| Regimen | Study Population | Duration | Virologic Suppression (<50 copies/mL) | CD4+ Cell Count Increase (cells/mm³) | Reference(s) |
| TDF/FTC + EFV | Treatment-Naive | 48 weeks | 84% | +190 | [18] |
| TDF/3TC + DTG | Treatment-Naive | 48 weeks | 90% | Not Reported | [5] |
| TDF/FTC + Raltegravir | Treatment-Naive | 96 weeks | 81% | +244 | [19] |
| TDF/FTC backbone | Virologically Suppressed (Switch study) | 48 weeks | Maintained suppression in >90% | Stable | [20] |
Table 2: Efficacy of TDF-Based Regimens in Chronic Hepatitis B Treatment
| Regimen | Study Population | Duration | HBV DNA Undetectable | ALT Normalization | Reference(s) |
| TDF Monotherapy | Antiretroviral-Naive, HIV/HBV Co-infected | 48 weeks | 78.1% | Similar to combination | [12][13] |
| TDF + Emtricitabine | Antiretroviral-Naive, HIV/HBV Co-infected | 48 weeks | 83.7% | Similar to monotherapy | [12][13] |
| TDF Monotherapy | Lamivudine-Resistant, HIV/HBV Co-infected | 48 weeks | ~4-5 log10 copies/mL reduction | Not Reported | [13] |
| TDF + Entecavir | Multidrug-Resistant HBV | 12 months | 90.5% | Not Reported | [21] |
Table 3: Pharmacokinetic Parameters of Tenofovir (from TDF 300 mg once daily)
| Parameter | Healthy Volunteers (Single Dose) | Healthy Volunteers (Multiple Doses) | HIV-infected Adults (with LPV/r) | Reference(s) |
| Cmax (ng/mL) | ~287 | ~326 | Significantly higher than with NNRTIs | [15][22] |
| AUC (ng·h/mL) | ~3,005 | ~4,000 | 9.61 (0-48h) | [15][22] |
| Tmax (h) | 1.0 - 1.7 | 1.0 | Not Reported | [15][22] |
| t1/2 (h) | ~13.0 - 21 | ~17 | Not Reported | [15][22] |
Experimental Protocols
Protocol 1: In Vitro Anti-HBV Efficacy Assessment
Objective: To determine the 50% effective concentration (EC50) of TDF and its combinations against HBV replication in vitro.
Materials:
-
HepG2.2.15 or HepAD38 cell line (human hepatoblastoma cells that constitutively produce HBV)
-
Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and G418.
-
This compound (TDF)
-
Other antiviral agents for combination testing (e.g., Emtricitabine)
-
Reagents for DNA extraction and real-time quantitative PCR (qPCR)
Methodology:
-
Cell Seeding: Seed HepG2.2.15 or HepAD38 cells in 24-well plates at a density of 1 x 10^5 cells/well and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of TDF and other test compounds. Replace the culture medium with fresh medium containing the drugs, alone or in combination, at various concentrations. Include a no-drug control.
-
Incubation: Incubate the treated cells for 5-7 days, replacing the drug-containing medium every 2-3 days.
-
Supernatant Collection: Collect the cell culture supernatant at the end of the treatment period.
-
HBV DNA Extraction: Extract HBV DNA from the supernatant using a commercial viral DNA extraction kit.
-
qPCR Analysis: Quantify the amount of extracellular HBV DNA using a validated real-time qPCR assay targeting a conserved region of the HBV genome.
-
Data Analysis: Calculate the EC50 value, the concentration of the drug that inhibits HBV replication by 50%, using a dose-response curve fitting software. For combination studies, calculate the Combination Index (CI) to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).[23]
Protocol 2: Clinical Trial Protocol for TDF Combination Therapy in HIV-1
Objective: To evaluate the efficacy and safety of a TDF-based combination regimen in treatment-naive HIV-1 infected adults.
Study Design: A phase 3, randomized, double-blind, active-controlled, multicenter study.
Participant Population:
-
Inclusion Criteria: HIV-1 infected, antiretroviral-naive adults, HIV-1 RNA >1,000 copies/mL, no known resistance to study drugs.
-
Exclusion Criteria: Pregnancy, significant renal or hepatic impairment, co-infection with HBV (unless the regimen is also active against HBV).
Intervention:
-
Experimental Arm: Fixed-dose combination of TDF/3TC/DTG once daily.
-
Control Arm: Fixed-dose combination of TDF/FTC/EFV once daily.
Study Procedures:
-
Screening (up to 28 days prior to randomization): Informed consent, medical history, physical examination, baseline laboratory tests (HIV-1 RNA, CD4+ T-cell count, complete blood count, chemistry panel, urinalysis, hepatitis serologies, resistance testing).
-
Randomization (Day 1): Eligible participants are randomized in a 1:1 ratio to receive either the experimental or control regimen.
-
Follow-up Visits (Weeks 4, 8, 12, 24, 36, 48, and every 12 weeks thereafter):
-
Clinical assessment of adverse events.
-
Laboratory monitoring: HIV-1 RNA, CD4+ T-cell count, hematology, and chemistry.
-
Adherence assessment.
-
-
Primary Endpoint: Proportion of participants with HIV-1 RNA < 50 copies/mL at Week 48.
-
Secondary Endpoints:
-
Change from baseline in CD4+ T-cell count at Week 48.
-
Incidence and severity of adverse events.
-
Development of genotypic and phenotypic resistance in participants with virologic failure.
-
Statistical Analysis:
-
The primary efficacy analysis will be conducted on the intent-to-treat population.
-
Non-inferiority of the experimental regimen will be assessed based on a pre-specified margin.
-
Safety analyses will include all participants who received at least one dose of the study drug.
Visualizations
Caption: Mechanism of action of this compound (TDF).
Caption: Workflow for in vitro anti-HBV efficacy assessment.
Caption: High-level workflow for a clinical trial of TDF combination therapy.
References
- 1. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Tenofovir? [synapse.patsnap.com]
- 5. What to Start: Initial Combination Antiretroviral Regimens | NIH [clinicalinfo.hiv.gov]
- 6. fhi360.org [fhi360.org]
- 7. Updated recommendations on first-line and second-line antiretroviral regimens and post-exposure prophylaxis and recommendations on early infant diagnosis of HIV [who.int]
- 8. hiv.guidelines.org.au [hiv.guidelines.org.au]
- 9. Hepatitis B Virus/HIV Coinfection | NIH [clinicalinfo.hiv.gov]
- 10. Tenofovir and its potential in the treatment of hepatitis B virus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. emedicine.medscape.com [emedicine.medscape.com]
- 12. Efficacy of Tenofovir-Based Combination Therapy versus Tenofovir Monotherapy in Chronic Hepatitis B Patients Presenting with Suboptimal Responses to Pretreatment: A Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. researchgate.net [researchgate.net]
- 15. journals.asm.org [journals.asm.org]
- 16. Plasma and Intracellular Pharmacokinetics of this compound 300 mg Every 48 Hours vs 150 mg Once Daily in HIV-Infected Adults With Moderate Renal Function Impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacokinetic interaction between TMC114/ritonavir and this compound in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Selecting an Initial ART Regimen - Clinical Guidelines Program [hivguidelines.org]
- 20. Switch Study to Evaluate F/TAF in HIV-1 Positive Participants Who Are Virologically Suppressed on Regimens Containing FTC/TDF | MedPath [trial.medpath.com]
- 21. Efficacy of Entecavir-Tenofovir Combination Therapy for Chronic Hepatitis B Patients with Multidrug-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Pharmacokinetics and tolerability of this compound 300 mg once daily: an open-label, single- and multiple-dose study in healthy Chinese subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Evaluation of single and combination therapies with this compound and emtricitabine in vitro and in a robust mouse model supporting high levels of hepatitis B virus replication - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Determination of Tenofovir Disoproxil Fumarate in Biological Matrices using LC-MS/MS
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note provides a comprehensive overview and detailed protocols for the quantitative analysis of tenofovir disoproxil fumarate (TDF) and its active metabolite, tenofovir (TFV), in biological samples by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). TDF is a cornerstone of antiretroviral therapy for HIV-1 infection and chronic hepatitis B.[1][2] As a prodrug, TDF is rapidly converted to tenofovir in the body.[3][4][5] This document outlines robust methodologies for sample preparation, chromatographic separation, and mass spectrometric detection, enabling researchers and drug development professionals to accurately measure drug concentrations for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment.
Introduction
This compound is a nucleotide analog reverse transcriptase inhibitor (NtRTI) that, after intracellular conversion to its active diphosphate form, suppresses viral replication by inhibiting viral reverse transcriptase.[1][3][4] Accurate quantification of TDF and its active form, tenofovir, in biological matrices such as plasma, serum, and tissues is crucial for evaluating its pharmacokinetic profile, ensuring therapeutic efficacy, and monitoring patient adherence. LC-MS/MS offers unparalleled sensitivity and selectivity for this purpose. This document consolidates information from various validated methods to provide a comprehensive guide for researchers.
Mechanism of Action and Metabolism
This compound is a prodrug designed to enhance the oral bioavailability of tenofovir.[3][5] Following oral administration, TDF is absorbed and rapidly hydrolyzed by esterases in the gut and plasma to form tenofovir.[5][6] Subsequently, intracellular enzymes phosphorylate tenofovir to its pharmacologically active metabolite, tenofovir diphosphate (TFV-DP).[4][7] TFV-DP acts as a competitive inhibitor of the natural deoxyadenosine 5'-triphosphate substrate for viral reverse transcriptase and polymerase, leading to chain termination of viral DNA synthesis and halting replication.[1][4][5]
Caption: Metabolic activation of this compound.
Experimental Protocols
This section details a generalized workflow and specific protocols for the LC-MS/MS analysis of tenofovir in human plasma.
General Experimental Workflow
The overall process for analyzing tenofovir in biological samples involves sample preparation to isolate the analyte and remove interferences, followed by chromatographic separation and detection by mass spectrometry.
Caption: A typical workflow for LC-MS/MS bioanalysis.
Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is adapted from a validated method for the extraction of tenofovir from human plasma.[8]
-
Sample Pre-treatment: To a 100 µL aliquot of plasma, add 50 µL of an internal standard working solution (e.g., Entecavir, 20 µg/L) and 500 µL of 2% phosphoric acid solution.[8]
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds and then centrifuge at 15,700 x g for 5 minutes.[8]
-
SPE Column Conditioning: Activate an SPE column (e.g., Phenomenex Strata, 30 mg) with 1 mL of methanol, followed by equilibration with 1 mL of 0.5% phosphoric acid solution.[8]
-
Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE column.
-
Washing: Wash the column to remove interferences.
-
Elution: Elute the analyte with an appropriate solvent.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute the residue in 300 µL of the mobile phase.[8]
-
Injection: Inject a 10 µL aliquot of the reconstituted sample into the LC-MS/MS system.[8]
Liquid Chromatography Conditions
The following chromatographic conditions have been successfully used for the separation of tenofovir.
| Parameter | Value | Reference |
| Column | Phenomenex C18 (4.6 mm × 150 mm, 5 µm) | [8] |
| Mobile Phase | 10mM ammonium acetate in water and methanol (60:40, v/v) | [8] |
| Flow Rate | Isocratic | |
| Injection Volume | 10 µL | [8] |
| Run Time | ~4.0 minutes for tenofovir | [8] |
Mass Spectrometry Conditions
Detection is typically performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.
| Parameter | Value | Reference |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | [8][9] |
| Scan Type | Multiple Reaction Monitoring (MRM) | [8][9] |
| MRM Transition (Tenofovir) | m/z 288.2 → m/z 176.1 | [8] |
| MRM Transition (Internal Standard - Entecavir) | m/z 278.1 → m/z 152 | [8] |
| MRM Transition (Internal Standard - Acyclovir) | m/z 226.1 → 152.0 | [9] |
Quantitative Data Summary
The following tables summarize the performance characteristics of various published LC-MS/MS methods for the quantification of tenofovir.
Table 1: Linearity and Sensitivity of Tenofovir Quantification
| Biological Matrix | Linearity Range (ng/mL) | LLOQ (ng/mL) | Reference |
| Human Plasma | 4.096 - 1000 µg/L (approx. 4.1 - 1000 ng/mL) | 4.096 µg/L (approx. 4.1 ng/mL) | [8] |
| Human Plasma | 10 - 640 | 10 | [9] |
| Human Plasma | 3.13 - 500 | 3.13 | [10] |
| Whole Blood | Not Specified | 0.25 | [11][12] |
Table 2: Precision and Accuracy of Tenofovir Quantification
| Biological Matrix | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) | Reference |
| Human Plasma | < 10% | < 10% | Not explicitly stated as %, but within acceptable limits | [8] |
| Human Plasma | < 12.3% | < 12.3% | 84.9 - 113.1 | [9] |
| Human Plasma | < 5.43% | < 5.43% | Not explicitly stated as %, but reported as high | [10] |
| Whole Blood | 2.48 - 14.08% | Not Specified | 91.63 - 109.18 | [11][12] |
Conclusion
The LC-MS/MS methods described provide a sensitive, specific, and reliable approach for the quantitative analysis of tenofovir in biological samples. The detailed protocols and summarized performance data offer a solid foundation for researchers and drug development professionals to implement these techniques in their laboratories. Adherence to validated procedures is critical for obtaining high-quality data for pharmacokinetic and other clinical studies. The instability of TDF and its metabolites in plasma necessitates careful sample handling and storage to ensure accurate results.[13]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. drugs.com [drugs.com]
- 3. Tenofovir disoproxil - Wikipedia [en.wikipedia.org]
- 4. go.drugbank.com [go.drugbank.com]
- 5. A Review and Clinical Understanding of Tenofovir: this compound versus Tenofovir Alafenamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. SMPDB [smpdb.ca]
- 8. ijcrt.org [ijcrt.org]
- 9. A LC/MS/MS method for determination of tenofovir in human plasma and its application to toxicity monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [LC-MS/MS Determination of Tenofovir in Human Plasma and Its Bioequivalence] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Identification of a novel human circulating metabolite of this compound with LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nanoparticle Formulation of Tenofovir Disoproxil Fumarate (TDF)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Tenofovir disoproxil fumarate (TDF), a prodrug of tenofovir, is a cornerstone of antiretroviral therapy for the treatment and prevention of HIV infection. However, its oral bioavailability is limited, and it is associated with systemic side effects.[1][2][3] Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing drug solubility, protecting the drug from degradation, and enabling targeted delivery.[4][5][6] This document provides detailed application notes and protocols for the formulation, characterization, and in vitro evaluation of TDF-loaded nanoparticles.
Data Presentation: Comparative Analysis of TDF Nanoparticle Formulations
The following tables summarize quantitative data from various studies on TDF nanoparticle formulations, providing a comparative overview of different approaches.
Table 1: Physicochemical Properties of Polymeric TDF Nanoparticles
| Polymer | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| PLGA | Oil-in-Water (O/W) Emulsion | 148.6 ± 2.8 | - | -26.7 ± 1.08 | 52.9 (with ion-pairing agent) | - | [7] |
| PLGA | Nanoprecipitation | 106.8 - 516.4 | - | - | - | - | [1][2] |
| PLGA | Statistical Optimization | 218 ± 3.85 | - | - | 57.3 ± 1.6 | - | [8] |
| Chitosan | Ionic Gelation | 156 ± 5 | - | - | 48.2 ± 1 | - | [4] |
| PCL | Double Emulsion Solvent Evaporation | - | - | - | 23 - 46 | 4.8 - 19.9 | [9] |
Table 2: Physicochemical Properties of Lipid-Based TDF Nanoparticles
| Lipid Carrier | Preparation Method | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) | Drug Loading (%) | Reference |
| Solid Lipid Nanoparticles (SLNs) | Microemulsion | 449.90 ± 4.79 | 0.304 ± 0.004 | -18.10 ± 2.35 | 83.13 ± 6.34 | - | [10][11] |
| Silver Nanoparticles (AgNPs) | Chemical Reduction | 12 - 22 | - | - | 85.00 ± 0.0 | - | [12][13] |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of TDF-loaded nanoparticles.
Protocol 1: Preparation of TDF-Loaded PLGA Nanoparticles by Oil-in-Water (O/W) Emulsion Solvent Evaporation
This method is suitable for encapsulating hydrophobic or hydrophobically modified drugs like TDF within a biodegradable polymer matrix.[7][14]
Materials:
-
This compound (TDF)
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (organic solvent)
-
Poly(vinyl alcohol) (PVA) or other suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Homogenizer or sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of TDF and PLGA in the organic solvent (e.g., 100 mg PLGA and 10 mg TDF in 5 mL DCM).
-
Aqueous Phase Preparation: Prepare an aqueous solution of the surfactant (e.g., 1% w/v PVA in 20 mL deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed using a magnetic stirrer. Further, emulsify the mixture using a high-speed homogenizer or a probe sonicator for 2-5 minutes on an ice bath to form an oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a larger volume of deionized water (e.g., 100 mL) and stir at room temperature for 4-6 hours to allow the organic solvent to evaporate. A rotary evaporator can be used to accelerate this step.
-
Nanoparticle Collection: Collect the formed nanoparticles by centrifugation (e.g., 15,000 rpm for 20 minutes at 4°C).
-
Washing: Wash the nanoparticle pellet twice with deionized water to remove the excess surfactant and un-encapsulated drug. Resuspend the pellet in water and centrifuge again.
-
Lyophilization: Resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% w/v sucrose or trehalose) and freeze-dry to obtain a powder that can be stored for long-term use.
Protocol 2: Preparation of TDF-Loaded Chitosan Nanoparticles by Ionic Gelation
This technique is based on the electrostatic interaction between the positively charged chitosan and a negatively charged cross-linking agent.[4]
Materials:
-
This compound (TDF)
-
Chitosan (low molecular weight)
-
Acetic acid
-
Sodium tripolyphosphate (TPP)
-
Deionized water
-
Magnetic stirrer
-
Centrifuge
Procedure:
-
Chitosan Solution Preparation: Dissolve chitosan in an aqueous solution of acetic acid (e.g., 1% v/v) to a final concentration of 0.1-0.5% w/v. Stir until fully dissolved.
-
Drug Incorporation: Add TDF to the chitosan solution and stir until a homogenous solution is obtained.
-
TPP Solution Preparation: Prepare an aqueous solution of TPP (e.g., 0.1-0.5% w/v).
-
Nanoparticle Formation: Add the TPP solution dropwise to the chitosan-TDF solution under constant magnetic stirring at room temperature. The formation of nanoparticles is spontaneous and can be observed by the appearance of opalescence.
-
Stirring: Continue stirring for 30-60 minutes to allow for the stabilization of the nanoparticles.
-
Nanoparticle Collection and Washing: Collect the nanoparticles by centrifugation (e.g., 15,000 rpm for 30 minutes). Discard the supernatant and wash the pellet with deionized water.
-
Lyophilization: Resuspend the washed nanoparticles in deionized water with a cryoprotectant and lyophilize.
Protocol 3: Characterization of TDF-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential:
-
Principle: Dynamic Light Scattering (DLS) is used to measure the hydrodynamic diameter and size distribution (PDI) of the nanoparticles. Laser Doppler Anemometry is used to determine the surface charge (zeta potential).
-
Procedure:
-
Resuspend a small amount of lyophilized nanoparticles in deionized water or a suitable buffer.
-
Dilute the suspension to an appropriate concentration to avoid multiple scattering effects.
-
Analyze the sample using a Zetasizer or a similar instrument.
-
Perform measurements in triplicate and report the average values with standard deviation.
-
2. Encapsulation Efficiency (EE) and Drug Loading (DL):
-
Principle: The amount of TDF encapsulated within the nanoparticles is determined indirectly by measuring the amount of free drug in the supernatant after centrifugation.
-
Procedure:
-
After the first centrifugation step during nanoparticle preparation, collect the supernatant.
-
Quantify the amount of TDF in the supernatant using a validated analytical method such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).
-
Calculate the EE and DL using the following formulas:
-
EE (%) = [(Total amount of TDF - Amount of free TDF in supernatant) / Total amount of TDF] x 100
-
DL (%) = [(Total amount of TDF - Amount of free TDF in supernatant) / Weight of nanoparticles] x 100
-
-
Protocol 4: In Vitro Drug Release Study
This protocol helps to determine the rate and extent of TDF release from the nanoparticles over time. The dialysis bag method is a commonly used technique.[15][16]
Materials:
-
TDF-loaded nanoparticles
-
Dialysis membrane (with an appropriate molecular weight cut-off, e.g., 12-14 kDa)
-
Phosphate-buffered saline (PBS) or other relevant release medium
-
Shaking water bath or incubator
-
UV-Vis spectrophotometer or HPLC
Procedure:
-
Preparation of Nanoparticle Suspension: Accurately weigh a specific amount of lyophilized TDF nanoparticles and suspend them in a known volume of the release medium.
-
Dialysis Bag Setup:
-
Soak the dialysis membrane in the release medium for at least 30 minutes before use.
-
Pipette the nanoparticle suspension into the dialysis bag and securely seal both ends.
-
-
Release Study:
-
Place the dialysis bag in a container with a larger, known volume of the release medium (e.g., 100 mL of PBS, pH 7.4).
-
Maintain the container in a shaking water bath at 37°C to simulate physiological conditions.
-
-
Sampling:
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release medium from the container.
-
Immediately replace the withdrawn volume with an equal volume of fresh, pre-warmed release medium to maintain sink conditions.
-
-
Analysis:
-
Analyze the collected samples for TDF concentration using a validated analytical method.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released at each time point, correcting for the drug removed during sampling.
-
Plot the cumulative percentage of drug released versus time to obtain the in vitro release profile.
-
Visualizations
Caption: Workflow for TDF-Loaded PLGA Nanoparticle Formulation.
Caption: Nanoparticle Characterization Workflow.
Caption: Conceptual TDF Nanoparticle Delivery Pathway.
References
- 1. rjptonline.org [rjptonline.org]
- 2. Formulation and Characterization of Tenofovir Disproxyl Fumerate Nanoparticles prepared by Nanoprecipitation Method - ProQuest [proquest.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Chitosan nanoparticles for the oral delivery of this compound: formulation optimization, characterization and ex vivo and in vivo evaluation for uptake mechanism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Formulation of Tenofovir-Loaded Functionalized Solid Lipid Nanoparticles Intended for HIV Prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Topical this compound Nanoparticles Prevent HIV-1 Vaginal Transmission in a Humanized Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound loaded PLGA nanoparticles for enhanced oral absorption: Effect of experimental variables and in vitro, ex vivo and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Formulation Design, Optimization, and Evaluation of Solid Lipid Nanoparticles Loaded With an Antiviral Drug Tenofovir Using Box-Behnken Design for Boosting Oral Bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. mdpi.com [mdpi.com]
- 14. Research Portal [researchworks.creighton.edu]
- 15. dissolutiontech.com [dissolutiontech.com]
- 16. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Tenofovir disoproxil fumarate solubility challenges in experimental setups
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Tenofovir Disoproxil Fumarate (TDF) in experimental setups.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound (TDF)?
This compound is described as a white to off-white crystalline powder.[1][2] Its solubility in distilled water at 25°C is approximately 13.4 mg/mL.[1][3] However, some sources also classify it as slightly soluble in water.[4][5] TDF is considered a high-solubility, low-permeability Biopharmaceutics Classification System (BCS) Class III drug.[5][6][7] The solubility of TDF is pH-dependent and tends to increase as the pH decreases.[6]
Q2: In which organic solvents is TDF soluble?
TDF is soluble in several organic solvents. Stock solutions can be prepared in solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol.[8] It is also soluble in methanol but very slightly soluble in dichloromethane and insoluble in hexanes.[5]
Q3: How does pH affect the stability and solubility of TDF in aqueous solutions?
The pH of the solution is a critical factor for both the solubility and stability of TDF.
-
Solubility: TDF's aqueous solubility increases with decreasing pH.[6] Conversely, in phosphate buffer at pH 6.8, its solubility may be lower.[9]
-
Stability: TDF is most stable in acidic conditions.[6][10] For instance, at pH 1.2, it is highly stable with a long half-life.[6][10] As the pH increases to neutral and alkaline conditions, its stability decreases, and it becomes more susceptible to hydrolysis.[10][11] In alkaline conditions (e.g., 0.1N sodium hydroxide), significant degradation can occur.[12][13]
Q4: What are the pKa and logP values for TDF?
The pKa of this compound is 3.75.[6] The octanol/phosphate buffer (pH 6.5) partition coefficient (log p) is 1.25 at 25 °C.[1][14]
Q5: How should I prepare a stock solution of TDF?
For aqueous applications where TDF is sparingly soluble, it is recommended to first dissolve the compound in an organic solvent like DMF or DMSO before diluting with the aqueous buffer of choice.[8] For example, a stock solution can be made in DMF and then diluted with PBS (pH 7.2).[8] When preparing stock solutions in organic solvents such as ethanol, DMSO, or DMF, it is advisable to purge the solvent with an inert gas.[8] For in vivo oral administration, a homogeneous suspension can be prepared in CMC-NA.[15]
Q6: Can I store aqueous solutions of TDF?
It is generally not recommended to store aqueous solutions of TDF for more than one day due to its limited stability in aqueous buffers.[8][16]
Troubleshooting Guides
Problem: TDF Precipitates Out of Solution During My Experiment
This is a common issue that can arise from several factors related to TDF's solubility and stability.
Troubleshooting Workflow
Caption: Troubleshooting workflow for TDF precipitation issues.
Problem: Inconsistent Results in Cell-Based Assays
Inconsistent results with TDF in cell culture experiments can often be traced back to issues with its solubility and stability in the culture medium.
Possible Causes and Solutions
-
Cause 1: Degradation in Neutral pH of Culture Medium. Standard cell culture media are typically buffered around pH 7.2-7.4, a range where TDF is less stable and can hydrolyze.[6][11]
-
Solution: Prepare TDF solutions fresh immediately before adding them to the cell cultures. Minimize the time the compound spends in the culture medium before the assay endpoint.
-
-
Cause 2: Interaction with Media Components. Components in the culture medium, such as proteins in fetal bovine serum (FBS), could potentially interact with TDF and affect its availability.
-
Solution: When preparing TDF dilutions, use the same culture medium (with or without serum, as per the experimental design) to ensure consistency.
-
-
Cause 3: Use of an Inappropriate Stock Solvent. The final concentration of the organic solvent (e.g., DMSO) used to dissolve TDF might be toxic to the cells.
-
Solution: Ensure the final concentration of the organic solvent in the cell culture is below the toxic threshold for the specific cell line being used (typically <0.5% v/v for DMSO). Run a vehicle control to account for any solvent effects.
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Temperature (°C) | Reference(s) |
| Distilled Water | 13.4 mg/mL | 25 | [1][3] |
| Distilled Water | 15.3 mg/mL | Room Temp. | [6] |
| H₂O | 3 mg/mL (clear, warmed) | Not Specified | [17] |
| Ethanol | ~5 mg/mL | Not Specified | [8] |
| DMSO | ~14 mg/mL | Not Specified | [8] |
| Dimethylformamide (DMF) | ~16 mg/mL | Not Specified | [8] |
| PBS (pH 7.2) | ~0.1 mg/mL (in a 1:9 DMF:PBS solution) | Not Specified | [8] |
| Methanol | Soluble | Not Specified | [4][5] |
| Dichloromethane | Very Slightly Soluble | Not Specified | [4][5] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₉H₃₀N₅O₁₀P • C₄H₄O₄ | [8] |
| Molecular Weight | 635.5 g/mol | [8] |
| pKa | 3.75 | [6] |
| LogP (octanol/phosphate buffer, pH 6.5) | 1.25 | [1][18] |
| Appearance | White to off-white crystalline powder | [1][2] |
Experimental Protocols
Protocol 1: Preparation of a TDF Stock Solution
This protocol describes the preparation of a TDF stock solution in an organic solvent, which can then be used for further dilutions in aqueous media.
Workflow for TDF Stock Solution Preparation
Caption: Workflow for preparing a TDF stock solution.
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (e.g., nitrogen or argon) - Optional but recommended[8]
-
Sterile microcentrifuge tubes
-
Vortex mixer or sonicator
Procedure:
-
Accurately weigh the desired amount of TDF powder in a suitable container.
-
If desired, briefly purge the container with an inert gas to displace air.[8]
-
Add the calculated volume of the chosen organic solvent (e.g., DMSO) to achieve the target concentration (e.g., 10 mg/mL).
-
Vortex or sonicate the mixture until the TDF is completely dissolved. Gentle warming may be applied if necessary.[17]
-
For applications in cell culture, the stock solution should be sterilized by passing it through a 0.22 µm syringe filter compatible with the organic solvent.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Quantification of TDF using UV-Vis Spectrophotometry
This is a simple and cost-effective method for the estimation of TDF in bulk or simple solutions.
Methodology:
-
Solvent Selection: TDF can be dissolved in methanol and then diluted with distilled water for analysis.[19]
-
Wavelength of Maximum Absorbance (λmax): The λmax for TDF is typically observed at or around 260 nm.[13][19][20][21][22]
-
Standard Curve Preparation:
-
Prepare a stock solution of TDF in methanol (e.g., 1 mg/mL).[22]
-
From this stock, prepare a series of dilutions in distilled water to obtain a concentration range (e.g., 10-50 µg/mL).[19]
-
Measure the absorbance of each standard at the λmax (e.g., 260 nm) using a UV-Vis spectrophotometer, with distilled water as the blank.
-
Plot a calibration curve of absorbance versus concentration. The relationship should be linear in the specified range.[19]
-
-
Sample Analysis:
-
Prepare the sample solution containing an unknown concentration of TDF, following the same dilution steps as the standards.
-
Measure the absorbance of the sample at the λmax.
-
Determine the concentration of TDF in the sample by interpolating from the standard curve.
-
Signaling and Action Pathway
While TDF itself does not directly engage a signaling pathway, its mechanism of action involves intracellular conversion to its active form, which then inhibits a key viral enzyme.
Mechanism of Action
Caption: Intracellular conversion and action of TDF.
Explanation: this compound is a prodrug that is readily absorbed and then converted intracellularly.[18] It undergoes initial diester hydrolysis to form tenofovir.[1] Subsequently, cellular enzymes phosphorylate tenofovir to its active metabolite, tenofovir diphosphate.[1] Tenofovir diphosphate acts as a competitive inhibitor of the HIV-1 reverse transcriptase enzyme, competing with the natural substrate, deoxyadenosine 5'-triphosphate.[1] After being incorporated into the growing viral DNA strand, it causes chain termination, thereby halting viral replication.[1]
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. newdrugapprovals.org [newdrugapprovals.org]
- 4. digicollections.net [digicollections.net]
- 5. ijnrd.org [ijnrd.org]
- 6. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 7. QbD based approach for optimization of this compound loaded liquid crystal precursor with improved permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture [mdpi.com]
- 12. ijpsr.com [ijpsr.com]
- 13. ajprd.com [ajprd.com]
- 14. gilead.com [gilead.com]
- 15. selleckchem.com [selleckchem.com]
- 16. cdn.caymanchem.com [cdn.caymanchem.com]
- 17. Tenofovir disoproxil = 98 HPLC 202138-50-9 [sigmaaldrich.com]
- 18. Tenofovir Disoproxil | C19H30N5O10P | CID 5481350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. rroij.com [rroij.com]
- 20. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 21. rjptonline.org [rjptonline.org]
- 22. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Tenofovir Disoproxil Fumarate Degradation and Stability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tenofovir disoproxil fumarate (TDF). The information is designed to address specific issues that may be encountered during experimental procedures related to degradation pathways and stability testing.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound (TDF)?
A1: this compound is susceptible to degradation through several pathways, primarily hydrolysis and oxidation.[1][2] Under various stress conditions, it degrades into multiple products. The main degradation pathways involve the hydrolysis of the ester side chains.[3]
-
Hydrolytic Degradation: TDF undergoes hydrolysis under acidic, alkaline, and neutral conditions.[4][5][6] This process typically involves the cleavage of the isopropoxycarbonyl-oxymethyl ester groups, leading to the formation of tenofovir monoester and ultimately tenofovir.[7][8][9] TDF is particularly unstable in alkaline and acidic environments.[1][2][10]
-
Oxidative Degradation: TDF is also susceptible to oxidative stress.[4][5][6]
-
Photolytic Degradation: Exposure to light can induce degradation, resulting in the formation of specific degradation products.[1]
-
Thermal Degradation: TDF can degrade upon exposure to heat.[11] Studies have identified several thermal degradation products, some of which are unique to this stress condition.[11]
Q2: What are the known degradation products of TDF?
A2: Several degradation products of TDF have been identified and characterized using techniques like mass spectrometry.[11][12][13] These include:
-
Multiple other non-volatile degradation products, which have been designated with codes such as T1, T2, T3, etc., or DP-1, DP-2, DP-3, etc., in various studies.[11][12][13] A total of twelve non-volatile degradation products have been identified in some studies.[12][13] Five distinct degradants were identified under thermal stress, two of which were newly characterized.[11]
Q3: My HPLC chromatogram shows unexpected peaks during a TDF stability study. What could be the cause?
A3: Unexpected peaks in your HPLC chromatogram could be due to several factors:
-
Contamination: Ensure all glassware, solvents, and reagents are clean and of high purity.
-
Excipient Interference: If you are analyzing a formulated product, peaks from excipients might be co-eluting with your drug or its degradants. Analyze a placebo blend to confirm.
-
Formation of New Degradation Products: Your specific stress conditions (e.g., temperature, pH, light exposure) might be leading to the formation of previously unreported degradation products.
-
Mobile Phase Issues: An improperly prepared or degraded mobile phase can introduce extraneous peaks. Prepare fresh mobile phase daily.
-
Sample Degradation Post-Preparation: The sample might be degrading in the autosampler. Consider using a cooled autosampler.
Q4: I am observing inconsistent results in my forced degradation studies. How can I improve reproducibility?
A4: Inconsistent results in forced degradation studies often stem from a lack of precise control over experimental parameters. To improve reproducibility:
-
Strictly Control Temperature: Use a calibrated water bath or oven to maintain a constant and uniform temperature.
-
Accurately Control pH: Prepare buffers accurately and verify the pH of your stress solutions before adding the drug substance.
-
Standardize Light Exposure: For photostability studies, use a validated photostability chamber with controlled light intensity and duration of exposure.[1]
-
Control Reaction Time: Precisely time the duration of the stress application. Quench the reaction effectively at the designated time point.
-
Consistent Sample Preparation: Ensure your sample preparation method is robust and followed identically for each sample.
Troubleshooting Guides
HPLC Method Troubleshooting
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Column degradation- Incompatible mobile phase pH- Sample overload | - Replace the column.- Adjust the mobile phase pH. Tenofovir has pKa values of 3.8 and 6.7, suggesting a mobile phase pH below 2.8 or above 4.8 for consistent retention.[14]- Reduce the sample concentration or injection volume. |
| Poor Resolution Between TDF and Degradation Products | - Inappropriate mobile phase composition- Wrong column chemistry | - Optimize the mobile phase gradient or isocratic composition. A common mobile phase is a mixture of methanol or acetonitrile and a buffer.[2][15][16]- Try a different column with a different stationary phase (e.g., C8 instead of C18). |
| Fluctuating Retention Times | - Inconsistent mobile phase preparation- Temperature fluctuations- Pump malfunction | - Prepare fresh mobile phase and ensure it is thoroughly mixed and degassed.- Use a column oven to maintain a constant temperature.- Check the pump for leaks and ensure it is delivering a consistent flow rate. |
Quantitative Data Summary
The following table summarizes the percentage of TDF degradation observed under various forced degradation conditions as reported in the literature.
| Stress Condition | Reagent/Parameter | Duration | Temperature | % Degradation | Reference(s) |
| Acid Hydrolysis | 0.1N HCl | - | - | 10.95% | [4][5][6] |
| 0.1N HCl | - | - | 13.17% | [10] | |
| Alkaline Hydrolysis | 0.1N NaOH | - | - | 10.6% | [4][5][6] |
| 0.1N NaOH | - | - | 20.49% | [10] | |
| Oxidative Degradation | 3% H₂O₂ | - | - | 12.22% | [4][5][6] |
| Neutral Hydrolysis | Water | - | - | 12.26% | [4][5][6] |
| Thermal Degradation | Dry Heat | 8 hours | 60°C | Formation of 5 degradants | [11] |
| Dry Heat | 2 months | 50°C | No significant degradation | [1] | |
| Photolytic Degradation | 1.2 million lux hours and 200 watts hours/sq·mts | 8 hours | - | Formation of 2 major degradation products | [1] |
Experimental Protocols
Protocol 1: Forced Degradation by Acid Hydrolysis
-
Sample Preparation: Accurately weigh 20 mg of this compound and transfer it to a 100 mL volumetric flask.[6]
-
Stress Application: Add 10 mL of water to dissolve the drug, followed by the addition of 10 mL of 0.1N HCl.[6]
-
Incubation: Keep the flask at 40°C for 4 hours.[6]
-
Neutralization and Dilution: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1N NaOH. Make up the volume to 100 mL with a suitable diluent (e.g., mobile phase).[6]
-
Analysis: Analyze the sample by a validated stability-indicating HPLC method.
Protocol 2: Forced Degradation by Alkaline Hydrolysis
-
Sample Preparation: Accurately weigh 20 mg of this compound and transfer it to a 100 mL volumetric flask.[6]
-
Stress Application: Add 10 mL of water to dissolve the drug, followed by the addition of 10 mL of 0.1N NaOH.[6]
-
Incubation: Keep the flask at 40°C for 4 hours.[6]
-
Neutralization and Dilution: After incubation, cool the solution to room temperature and neutralize it with an appropriate volume of 0.1N HCl. Make up the volume to 100 mL with a suitable diluent.[6]
-
Analysis: Analyze the sample by a validated stability-indicating HPLC method.
Protocol 3: Forced Degradation by Oxidation
-
Sample Preparation: Accurately weigh 20 mg of this compound and transfer it to a 100 mL volumetric flask.[6]
-
Stress Application: Add 10 mL of water to dissolve the drug, followed by the addition of 10 mL of 3% hydrogen peroxide.[6]
-
Incubation: Keep the solution at room temperature for 1 hour.[6]
-
Dilution: Make up the volume to 100 mL with a suitable diluent.[6]
-
Analysis: Analyze the sample by a validated stability-indicating HPLC method.
Visualizations
Caption: Simplified degradation pathway of this compound.
Caption: General workflow for stability testing of this compound.
References
- 1. Stress Studies of this compound by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. thaiscience.info [thaiscience.info]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Force Degradation Study of this compound by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
- 11. Degradants of this compound Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of this compound degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Stability behaviour of antiretroviral drugs and their combinations. 1: characterization of this compound degradation products by mass spectrometry - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Analytical Method Development and Validation of Stability Indicating assay method of analysis for Dolutegravir/Lamivudine/Tenofovir Disoproxil Fumarate tablets using High Performance Liquid Chromatography - ProQuest [proquest.com]
- 15. ijpbs.com [ijpbs.com]
- 16. Recent Advances in Analytical Method Development and Validation Techniques for Anti-HIV Pharmaceuticals of Tenofovir – Biosciences Biotechnology Research Asia [biotech-asia.org]
Technical Support Center: Tenofovir Disoproxil Fumarate (TDF) Forced Degradation Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies on Tenofovir Disoproxil Fumarate (TDF).
Frequently Asked Questions (FAQs)
Q1: What are the typical stress conditions for forced degradation studies of TDF?
Forced degradation studies for TDF typically involve subjecting the drug substance to acidic, alkaline, oxidative, thermal, and photolytic stress conditions to assess its intrinsic stability and identify potential degradation products.[1][2][3][4]
Q2: What are the common analytical techniques used to analyze TDF and its degradation products?
The most common analytical techniques are UV-Spectrophotometry and High-Performance Liquid Chromatography (HPLC).[2][5][6][7][8] HPTLC and LC-MS are also utilized for separation and identification of degradation products.[1]
Q3: What kind of degradation can be expected under acidic conditions?
Under acidic conditions, TDF is susceptible to hydrolysis. Studies have shown degradation of approximately 10.95% in 0.1N HCl.[2][3] More significant degradation can occur with stronger acidic conditions or longer exposure times.
Q4: How does TDF behave under alkaline conditions?
TDF is also unstable in alkaline conditions, showing degradation of around 10.6% in 0.1N NaOH.[2][3] It is generally more sensitive to alkaline hydrolysis compared to acidic conditions.
Q5: What is the impact of oxidative stress on TDF?
Oxidative conditions, typically using hydrogen peroxide, lead to the degradation of TDF. Degradation of about 12.22% has been observed.[2][3]
Q6: Is TDF sensitive to heat and light?
TDF shows some lability to photolysis.[1] Thermal degradation is also a factor, and studies have been conducted at various temperatures to assess its stability.[5] However, some studies suggest that TDF is relatively stable against dry heat.[1]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected degradation percentages.
-
Possible Cause: Variability in experimental parameters such as temperature, concentration of stressor, or exposure time.
-
Troubleshooting Steps:
-
Ensure precise control of temperature using a calibrated water bath or oven.
-
Accurately prepare all stressor solutions (e.g., HCl, NaOH, H₂O₂) and verify their concentrations.
-
Strictly adhere to the specified exposure times for each stress condition.
-
Ensure the initial concentration of TDF is consistent across all experiments.
-
Issue 2: Poor separation of degradation products in HPLC.
-
Possible Cause: Inappropriate mobile phase composition, column type, or gradient program.
-
Troubleshooting Steps:
-
Optimize the mobile phase composition. A common mobile phase consists of a mixture of a buffer (e.g., potassium dihydrogen phosphate) and an organic solvent like acetonitrile or methanol.[5][6][7]
-
Adjust the pH of the buffer, as it can significantly impact the retention and resolution of ionizable compounds.
-
Experiment with different gradient elution programs to achieve better separation of closely eluting peaks.
-
Ensure the HPLC column is in good condition and suitable for the analysis. A C18 column is commonly used.[5]
-
Issue 3: Difficulty in identifying unknown degradation products.
-
Possible Cause: Lack of appropriate analytical techniques for structural elucidation.
-
Troubleshooting Steps:
-
Utilize a mass spectrometer (MS) coupled with liquid chromatography (LC-MS). This will provide mass-to-charge ratio (m/z) information for each degradation product, aiding in the determination of their molecular weights.
-
Perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the degradation products, which can help in elucidating their structures.
-
If available, use high-resolution mass spectrometry (HRMS) for accurate mass measurements to determine the elemental composition of the degradation products.
-
Experimental Protocols
Forced Degradation Experimental Protocols
| Stress Condition | Protocol |
| Acid Hydrolysis | To a solution of TDF, add 0.1N HCl and keep at room temperature or 40°C for a specified duration (e.g., 4 hours). Neutralize the solution before analysis.[2][4] |
| Alkaline Hydrolysis | To a solution of TDF, add 0.1N NaOH and keep at room temperature or 40°C for a specified duration (e.g., 4 hours). Neutralize the solution before analysis.[2][4] |
| Oxidative Degradation | To a solution of TDF, add 3% hydrogen peroxide and keep at room temperature for a specified duration (e.g., 1 hour).[4] |
| Thermal Degradation | Expose the solid TDF powder to a specific temperature (e.g., 50°C or 80°C) in an oven for a defined period (e.g., 8 hours to 2 months).[1][5] |
| Photolytic Degradation | Expose a solution of TDF to a combination of white fluorescent and near-ultraviolet light.[1] |
Analytical Method Protocol (HPLC)
| Parameter | Specification |
| Column | C18 (e.g., HiQSil C18)[5] |
| Mobile Phase | A mixture of a buffer (e.g., potassium dihydrogen phosphate, pH 3) and Acetonitrile (e.g., 70:30 v/v).[5] |
| Flow Rate | Typically 1.0 mL/min.[6] |
| Detection | UV at 260 nm.[2][6] |
| Injection Volume | 20 µL. |
Data Presentation
Summary of Forced Degradation Studies
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation | Reference |
| Acid Hydrolysis | 0.1N HCl | 4 hours | 40°C | 10.95% | [2][3] |
| Alkaline Hydrolysis | 0.1N NaOH | 4 hours | 40°C | 10.6% | [2][3] |
| Oxidative Degradation | 3% H₂O₂ | 1 hour | Room Temp | 12.22% | [2][3] |
| Neutral Hydrolysis | Water | 4 hours | 40°C | 12.26% | [2][3] |
| Thermal Degradation | Dry Heat | 8 hours | 80°C | Significant | [5] |
| Photolytic Degradation | UV/Fluorescent Light | - | - | Labile | [1] |
Visualizations
References
- 1. Stress Studies of this compound by HPTLC in Bulk Drug and Pharmaceutical Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Force Degradation Study of this compound by UV-Spectrophotometric Method | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 4. researchgate.net [researchgate.net]
- 5. ijpbs.com [ijpbs.com]
- 6. rjptonline.org [rjptonline.org]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor In Vitro Permeability of Tenofovir Disoproxil Fumarate (TDF)
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments on tenofovir disoproxil fumarate (TDF) permeability.
Frequently Asked Questions (FAQs)
Q1: Why does this compound (TDF) exhibit poor permeability in our in vitro models?
A1: TDF, a prodrug of tenofovir, is classified as a Biopharmaceutics Classification System (BCS) class III substance, characterized by high solubility and low permeability.[1][2] The primary reasons for its poor permeability in vitro are:
-
Intestinal Degradation: TDF is susceptible to rapid hydrolysis by intestinal enzymes, particularly carboxylesterases (CE) and phosphodiesterases (PDEs), which convert it to its less permeable parent drug, tenofovir.[3][4]
-
Active Efflux: TDF is a substrate for efflux transporters, most notably P-glycoprotein (P-gp), which actively pumps the drug from the basolateral (blood) side back to the apical (lumen) side of the intestinal cell monolayer.[3][4]
Q2: We are observing high variability in our Caco-2 permeability assay results for TDF. What could be the cause?
A2: High variability in Caco-2 assays with TDF can stem from several factors:
-
Monolayer Integrity: Inconsistent Caco-2 cell monolayer integrity can lead to variable results. It is crucial to ensure that the transepithelial electrical resistance (TEER) values are within the acceptable range for your laboratory (typically ≥ 200 Ω·cm²) before and after the experiment.[5]
-
Metabolic Activity: The expression and activity of esterases and efflux transporters can vary between Caco-2 cell passages and culture conditions.
-
Compound Stability: TDF stability is pH-dependent. It is highly stable at acidic pH (like in the stomach) but less stable at the neutral to slightly alkaline pH of the intestine and cell culture media.[3] Ensure consistent pH across experiments.
-
Low Recovery: Poor recovery of the compound after the assay can also contribute to variability. This can be due to non-specific binding to the plate or instability.[6]
Q3: How can we improve the in vitro permeability of TDF in our experiments?
A3: Several strategies can be employed to enhance the apparent permeability of TDF in vitro:
-
Inhibition of Esterases: Co-incubation of TDF with esterase inhibitors can protect it from enzymatic degradation. Propylparaben is a commonly used and effective inhibitor.[3][4]
-
Inhibition of Efflux Transporters: Using P-gp inhibitors like d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) or verapamil can block the efflux of TDF, leading to increased net transport across the cell monolayer.[3][4][7]
-
Novel Formulations: Investigating advanced formulations such as liquid crystal precursors or liposomal encapsulation can protect TDF from degradation and enhance its transport.[1][2][8]
Troubleshooting Guides
Issue 1: Low Apical-to-Basolateral (A-B) Permeability of TDF
| Possible Cause | Troubleshooting Step |
| Rapid enzymatic degradation of TDF. | Co-administer TDF with an esterase inhibitor (e.g., propylparaben).[3][4] This will reduce the conversion of TDF to tenofovir, allowing more of the prodrug to be available for transport. |
| Active efflux of TDF by P-gp. | Include a known P-gp inhibitor (e.g., TPGS, verapamil) in your experimental setup.[3][4][7] A significant increase in A-B permeability in the presence of the inhibitor confirms the role of P-gp. |
| Poor monolayer integrity. | Measure TEER values before and after the experiment to ensure the cell monolayer is intact.[5] If TEER values are low, optimize cell seeding density and culture time. |
Issue 2: High Efflux Ratio (B-A / A-B permeability)
| Possible Cause | Troubleshooting Step |
| TDF is a strong substrate for P-gp. | This is an inherent property of the molecule. To confirm, perform the permeability assay in the presence of a P-gp inhibitor. A significant reduction in the efflux ratio will confirm P-gp mediated transport.[3][4] |
| Underestimation of A-B permeability due to degradation. | As in Issue 1, use an esterase inhibitor to get a more accurate measure of the true A-B transport and a more reliable efflux ratio.[3] |
Quantitative Data Summary
The following tables summarize quantitative data from in vitro studies on enhancing TDF permeability.
Table 1: Effect of Inhibitors on TDF Transport Across Caco-2 Cell Monolayers
| Condition | Fold Increase in A-B TDF Transport (Compared to TDF alone) | Reference |
| TDF + Propylparaben (PP) + d-α-tocopheryl polyethylene glycol 1000 succinate (TPGS) | 22.8 | [3][4] |
| TDF + EM1 (ester mix) + GF120918 (P-gp inhibitor) | 38.7 | [3][4] |
Table 2: Permeability Data for TDF and Formulations
| Formulation | Apparent Permeability Coefficient (Papp) (cm/s) | Experimental Model | Reference |
| TDF Solution | 3.798 x 10⁻⁶ (in absence of digestive enzymes) | Ex vivo goat intestine | [2] |
| TDF Loaded Liquid Crystal Precursor (LCP) | 7.6 x 10⁻⁶ (in absence of digestive enzymes) | Ex vivo goat intestine | [2] |
| TDF Loaded LCP | 10.73 x 10⁻⁶ (in presence of digestive enzymes) | Ex vivo goat intestine | [2] |
Experimental Protocols
Protocol 1: Caco-2 Cell Permeability Assay for TDF
This protocol is a general guideline and should be optimized for specific laboratory conditions.
-
Cell Culture:
-
Culture Caco-2 cells in a suitable medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin).
-
Seed cells onto permeable filter supports (e.g., 12-well Transwell® plates) at an appropriate density.
-
Culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Check:
-
Measure the TEER of the Caco-2 monolayers using a voltohmmeter.
-
Only use monolayers with TEER values ≥ 200 Ω·cm² for the transport experiment.[5]
-
-
Transport Experiment:
-
Wash the monolayers with pre-warmed (37°C) transport buffer (e.g., Hanks' Balanced Salt Solution with 25 mM glucose, pH 7.4).
-
For Apical-to-Basolateral (A-B) transport:
-
Add the dosing solution containing TDF (and any inhibitors, if applicable) to the apical (donor) chamber.
-
Add fresh transport buffer to the basolateral (receiver) chamber.
-
-
For Basolateral-to-Apical (B-A) transport:
-
Add the dosing solution to the basolateral (donor) chamber.
-
Add fresh transport buffer to the apical (receiver) chamber.
-
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 2 hours).[7]
-
At predetermined time points, collect samples from the receiver chamber and replace with an equal volume of fresh buffer.
-
-
Sample Analysis:
-
Analyze the concentration of TDF and its metabolites (e.g., tenofovir) in the collected samples using a validated analytical method such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the steady-state flux of the drug across the monolayer.
-
A is the surface area of the filter membrane.
-
C₀ is the initial concentration of the drug in the donor chamber.
-
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)
-
Visualizations
Caption: TDF transport pathway across an intestinal epithelial cell.
Caption: Caco-2 permeability assay workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. QbD based approach for optimization of this compound loaded liquid crystal precursor with improved permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 6. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. enamine.net [enamine.net]
- 8. tandfonline.com [tandfonline.com]
Tenofovir disoproxil fumarate stability in different pH and solvent conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tenofovir Disoproxil Fumarate (TDF) under various pH and solvent conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of TDF in aqueous solutions?
A1: TDF is a prodrug susceptible to hydrolysis, especially in neutral to alkaline conditions. Its stability is highly pH-dependent. It is most stable in acidic environments and degrades as the pH increases. For prolonged storage in solution, it is advisable to use an acidic buffer and maintain a low temperature.
Q2: What are the primary degradation products of TDF?
A2: The primary degradation pathway of TDF is the hydrolysis of its two disoproxil ester groups. This occurs in a stepwise manner, first forming a monoester intermediate (tenofovir monoisoproxil) and then the active drug, tenofovir. Under certain stress conditions, other degradation products may be formed.[1][2]
Q3: In which solvents is TDF soluble?
A3: TDF is sparingly soluble in water but has better solubility in some organic solvents. It is soluble in dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and methanol.
Q4: How should I prepare a TDF solution for my experiments?
A4: Due to its limited aqueous solubility, it is recommended to first dissolve TDF in a small amount of an appropriate organic solvent like DMSO or DMF, and then dilute it with the aqueous buffer of your choice to the final desired concentration.
Q5: What are the recommended storage conditions for TDF in its solid form?
A5: As a solid, TDF is relatively stable. According to the product information from Gilead Sciences, VIREAD® (TDF) tablets should be stored at 25°C (77°F), with excursions permitted to 15°C to 30°C (59–86°F), in a tightly closed container.[3]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of TDF in my aqueous experimental setup. | The pH of your solution may be neutral or alkaline, accelerating hydrolysis. | Measure and adjust the pH of your solution to be in the acidic range (e.g., pH 2-4) if your experimental design allows. Also, consider conducting your experiment at a lower temperature. |
| Inconsistent results in stability studies. | Variability in sample preparation, storage conditions, or the analytical method. | Ensure precise and consistent pH measurement and adjustment for all samples. Use a validated stability-indicating analytical method, and carefully control temperature and light exposure during the experiment and sample storage. |
| Precipitation of TDF when preparing aqueous solutions. | TDF has low aqueous solubility. | Prepare a stock solution in an appropriate organic solvent (e.g., DMSO) before diluting with your aqueous buffer. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Unexpected peaks in my chromatogram during stability analysis. | Formation of unknown degradation products or interaction with excipients in a formulation. | Conduct forced degradation studies to identify potential degradation products. If working with a formulation, investigate potential interactions between TDF and the excipients. |
| Assay values are lower than expected in a formulation. | TDF may have degraded during the manufacturing process or storage. The wet granulation method, in particular, can be a cause for concern due to the presence of water.[4] | Review the manufacturing process to minimize exposure to moisture and high temperatures.[4] Consider using dry granulation or direct compression if feasible.[4] Ensure the use of appropriate packaging to protect from moisture.[4] |
Quantitative Data Summary
The stability of TDF is significantly influenced by pH. The following tables summarize the degradation kinetics at 37°C.
Table 1: Half-life of TDF at Different pH Values (37°C)
| pH | Half-life (t½) |
| 1.2 | > 55 hours |
| 4.5 | No significant degradation observed |
| 6.8 | 16.6 ± 3.4 hours |
| 9.0 | 2.9 ± 0.2 hours |
| 11.0 | 3.4 ± 6.1 minutes |
Table 2: Percentage of TDF Degradation under Forced Conditions
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation |
| Acid Hydrolysis | 0.1N HCl | 4 hours | 40°C | 10.95%[5] |
| Alkaline Hydrolysis | 0.1N NaOH | - | Room Temp | 10.6%[5] |
| Oxidative | 3% H₂O₂ | 1 hour | Room Temp | 12.22%[5] |
| Neutral Hydrolysis | Water | 4 hours | 40°C | 12.26%[5] |
| Thermal | Dry Heat | 8 hours | 60°C | Formation of 5 degradants[6] |
Experimental Protocols
Protocol 1: Stability Study of TDF in Aqueous Buffers
This protocol outlines the steps to assess the stability of TDF at different pH values.
-
Preparation of Buffer Solutions: Prepare a series of buffers at the desired pH values (e.g., pH 1.2, 4.5, 6.8, and 9.0).
-
Preparation of TDF Stock Solution: Accurately weigh and dissolve TDF in a minimal amount of DMSO to prepare a concentrated stock solution.
-
Preparation of Study Samples: Dilute the TDF stock solution with each of the prepared buffer solutions to achieve the final desired concentration (e.g., 100 µg/mL).
-
Incubation: Incubate the samples in a temperature-controlled environment (e.g., 37°C).
-
Sampling: Withdraw aliquots from each sample at predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours).
-
Sample Analysis: Immediately analyze the withdrawn samples using a validated stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Plot the concentration of TDF against time for each pH condition. Determine the degradation kinetics (e.g., first-order) and calculate the rate constant (k) and half-life (t½).
Protocol 2: Stability-Indicating RP-HPLC Method for TDF
This protocol provides a general framework for a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of a buffer (e.g., 20mM potassium dihydrogen phosphate, pH adjusted to 3.3 with phosphoric acid) and an organic solvent (e.g., acetonitrile) in a suitable ratio (e.g., 70:30 v/v).[7]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 260 nm.[5]
-
Injection Volume: 20 µL.
-
Procedure:
-
Prepare the mobile phase and degas it.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a standard solution of TDF of known concentration in the mobile phase.
-
Inject the standard solution to determine the retention time and response factor.
-
Inject the samples from the stability study (Protocol 1).
-
Quantify the amount of TDF remaining in each sample by comparing the peak area with that of the standard. Ensure that the method can separate TDF from its degradation products.
-
Visualizations
Caption: Hydrolytic degradation pathway of this compound.
Caption: Workflow for TDF stability testing.
References
- 1. Degradation Study Of this compound • Eurobooks [eurobooks.sk]
- 2. Biodegradation of the Antiretroviral Tenofovir Disoproxil by a Cyanobacteria/Bacterial Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. askgileadmedical.com [askgileadmedical.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Degradants of this compound Under Forced Yet Mild Thermal Stress: Isolation, Comprehensive Structural Elucidation, and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
Technical Support Center: Tenofovir Disoproxil Fumarate (TDF) In Vitro Drug Interaction Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Tenofovir Disoproxil Fumarate (TDF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your in vitro drug interaction experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed in a question-and-answer format to directly address common challenges and provide actionable solutions for your in vitro studies of TDF.
Cytochrome P450 (CYP) Interaction Studies
Question: My preliminary screen suggests TDF might be inhibiting a CYP enzyme. Is this expected, and how should I proceed with a full IC50 determination?
Answer: It is generally unexpected for this compound (TDF) or its active metabolite, tenofovir, to be a significant inhibitor of human cytochrome P450 enzymes in vitro.[1] However, to definitively rule out any potential interaction, a formal IC50 determination is the correct next step.
Troubleshooting Guide: Unexpected CYP Inhibition Signal
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| False Positive Signal | - TDF or its formulation components may interfere with the detection method (e.g., fluorescence).- High concentrations of the test article may cause non-specific protein binding or disruption of the microsomal membrane integrity. | - Run a control experiment with the assay buffer and TDF without the CYP substrate to check for direct interference with the analytical signal.- Evaluate the solubility and stability of TDF in the incubation medium.[2] |
| Contamination | - Contamination of the TDF sample with a known CYP inhibitor.- Contamination of reagents or labware. | - Use a fresh, high-purity batch of TDF.- Include appropriate vehicle and negative controls in your assay. |
| Experimental Conditions | - Incorrect concentration of microsomes or substrate.- Inappropriate incubation time. | - Ensure that the substrate concentration is at or below its Km value for the specific CYP isoform.- Verify that the reaction is in the linear range with respect to time and protein concentration. |
Question: I am planning a CYP induction study with TDF. What is the recommended experimental system and what should I expect?
Answer: The recommended in vitro system for evaluating CYP induction is a culture of fresh or cryopreserved primary human hepatocytes. Based on existing data, TDF is not considered to be an inducer of CYP enzymes.[1] A small, statistically significant induction of CYP1A and CYP2B was observed in rats at high doses, but the clinical relevance of this finding in humans is unknown due to species differences.[3]
Troubleshooting Guide: CYP Induction Assay with TDF
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Hepatocyte Viability | - Improper thawing or handling of cryopreserved hepatocytes.- Cytotoxicity of TDF at high concentrations. | - Follow the supplier's protocol for thawing and plating hepatocytes meticulously.- Perform a cytotoxicity assay (e.g., LDH release) to determine the non-toxic concentration range of TDF for your hepatocyte lot. |
| Variable Induction Response | - Donor-to-donor variability in hepatocyte response.- Sub-optimal culture conditions. | - Use hepatocytes from at least three different donors to account for inter-individual variability.- Ensure proper maintenance of hepatocyte cultures, including media changes and overlay matrix if applicable. |
| Inconclusive Results | - Inappropriate positive or negative controls.- Insufficient incubation time. | - Use well-characterized inducers (e.g., omeprazole for CYP1A2, phenobarbital for CYP2B6, rifampicin for CYP3A4) as positive controls.- A typical induction experiment involves treating hepatocytes for 48-72 hours. |
Transporter Interaction Studies: P-glycoprotein (P-gp)
Question: My results from a Caco-2 bidirectional transport assay suggest TDF is a P-gp substrate. How can I confirm this and quantify the interaction?
Answer: Your observation is consistent with published literature; TDF is a known substrate of P-glycoprotein (P-gp).[4] To confirm and quantify this, you can perform the bidirectional transport assay in the presence and absence of a specific P-gp inhibitor, such as verapamil or cyclosporine A. A significant increase in the apical-to-basolateral (A-to-B) transport and a decrease in the basolateral-to-apical (B-to-A) transport in the presence of the inhibitor confirms P-gp mediated efflux. The efflux ratio (ER), calculated as the ratio of the apparent permeability coefficient (Papp) in the B-to-A direction to the A-to-B direction, is a key parameter. An ER greater than 2 is generally considered indicative of active efflux.
Troubleshooting Guide: TDF Caco-2 Permeability Assay
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| High Variability in Papp Values | - Inconsistent Caco-2 cell monolayer integrity.- Low recovery of TDF due to instability or non-specific binding. | - Monitor the transepithelial electrical resistance (TEER) of the monolayers before and after the experiment to ensure integrity.- Assess the stability of TDF in the assay buffer at 37°C. TDF is moderately stable at pH 6.8 with a half-life of about 16.6 hours.[2]- Include a mass balance calculation to determine the percentage of TDF recovered at the end of the experiment. |
| Low Efflux Ratio (ER < 2) | - Low expression of P-gp in the Caco-2 cells.- TDF concentration is saturating the transporter. | - Use a Caco-2 cell line with confirmed high P-gp expression, or consider using a cell line that overexpresses P-gp (e.g., MDCK-MDR1).- Test a range of TDF concentrations to assess for concentration-dependent transport. |
| Unexpected Results with P-gp Inhibitors | - The inhibitor concentration is too low or cytotoxic.- The inhibitor itself is a substrate and competes with TDF. | - Use a concentration of the P-gp inhibitor that is known to be effective and non-toxic.- Confirm the activity of the inhibitor with a known P-gp substrate as a positive control. |
Question: I am investigating the potential of another antiretroviral drug to inhibit TDF transport by P-gp. What quantitative data should I be looking for?
Answer: You should aim to determine the IC50 value of the co-administered drug for the inhibition of P-gp-mediated TDF transport. This will provide a quantitative measure of its inhibitory potency. Some HIV protease inhibitors have been shown to inhibit P-gp.[5]
Transporter Interaction Studies: Organic Anion Transporters (OATs)
Question: I am studying the interaction of tenofovir (the active form of TDF) with renal transporters. Which transporters are relevant and what in vitro system should I use?
Answer: Tenofovir is a substrate for the renal organic anion transporters OAT1 and OAT3.[6] These transporters are crucial for its active tubular secretion and renal clearance. A common in vitro system to study these interactions is to use human embryonic kidney (HEK293) cells that are stably transfected to overexpress human OAT1 or OAT3.
Troubleshooting Guide: Tenofovir OAT Uptake Assay
| Potential Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Uptake of Tenofovir | - Low expression or activity of the OAT transporter in the cells.- The incubation time is too short. | - Confirm the expression and functionality of OAT1/OAT3 in your cell line using a known substrate (e.g., p-aminohippurate for OAT1, estrone-3-sulfate for OAT3) and inhibitor (e.g., probenecid).- Perform a time-course experiment to ensure the uptake is measured in the initial linear phase. |
| High Background Uptake in Mock-Transfected Cells | - Passive diffusion of tenofovir.- Involvement of other endogenous transporters. | - Subtract the uptake in mock-transfected cells from the uptake in OAT-expressing cells to determine the specific transport.- Ensure that the tenofovir concentration used is appropriate for transporter-mediated uptake and minimizes the contribution of passive diffusion. |
| Inconsistent Inhibition Data | - The inhibitor is unstable or binds non-specifically.- The inhibitor is cytotoxic at the concentrations tested. | - Check the stability of the inhibitor in the assay buffer.- Determine the non-toxic concentration range of the inhibitor before conducting the inhibition assay. |
Quantitative Data Summary
The following tables summarize key quantitative data from in vitro studies of TDF and tenofovir.
Table 1: Stability of this compound (TDF) at 37°C
| pH | Half-life |
| 1.2 | > 55 hours[2] |
| 6.8 | 16.6 ± 3.4 hours[2] |
| 9.0 | 2.9 ± 0.2 hours[2] |
| 11.0 | 3.4 ± 6.1 minutes[2] |
Table 2: Antiviral Activity of Tenofovir
| Virus | Cell Line | EC50 (µM) |
| HIV-1 | Various | 0.04 - 8.5[4][7] |
| HBV | HepG2 2.2.15 | 1.1[3] |
| HBV | HB611 | 2.5[3] |
Table 3: Inhibition of Tenofovir Uptake by OAT1 and OAT3 by Probenecid
| Transporter | Inhibitor | Ki (µM) |
| OAT1 | Probenecid | 4.3 - 12.1[8] |
| OAT3 | Probenecid | 1.3 - 9.0[8] |
Note: Ki values can vary depending on the experimental system and conditions.
Experimental Protocols
Protocol 1: Caco-2 Bidirectional Permeability Assay for P-gp Substrate Assessment of TDF
Objective: To determine if TDF is a substrate for P-gp by measuring its permeability across a Caco-2 cell monolayer in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.
Materials:
-
Caco-2 cells (passage 25-50)
-
Transwell inserts (e.g., 12-well, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, penicillin-streptomycin)
-
Transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4)
-
TDF stock solution (in a suitable solvent like DMSO)
-
P-gp inhibitor stock solution (e.g., verapamil)
-
Lucifer yellow for monolayer integrity testing
-
LC-MS/MS for quantification of TDF
Procedure:
-
Cell Culture: Seed Caco-2 cells onto Transwell inserts at an appropriate density and culture for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monolayer Integrity Check: Measure the TEER of the monolayers. Values should be stable and within the laboratory's established range. Perform a Lucifer yellow permeability assay to confirm low paracellular transport.
-
Assay Preparation:
-
Wash the Caco-2 monolayers twice with pre-warmed transport buffer.
-
Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.
-
-
Transport Experiment:
-
Prepare dosing solutions of TDF in transport buffer at the desired concentration (e.g., 10 µM). For inhibitor experiments, prepare dosing solutions with TDF and the P-gp inhibitor.
-
A-to-B Transport: Add the TDF dosing solution to the apical chamber and fresh transport buffer to the basolateral chamber.
-
B-to-A Transport: Add the TDF dosing solution to the basolateral chamber and fresh transport buffer to the apical chamber.
-
Incubate the plates at 37°C with gentle shaking for a defined period (e.g., 120 minutes).
-
-
Sampling: At the end of the incubation, collect samples from both the apical and basolateral chambers.
-
Analysis: Quantify the concentration of TDF in the samples using a validated LC-MS/MS method.
-
Data Calculation: Calculate the apparent permeability coefficient (Papp) for both directions using the following equation: Papp = (dQ/dt) / (A * C0) where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration of TDF.
-
Efflux Ratio (ER): Calculate the ER as Papp (B-to-A) / Papp (A-to-B).
Visualizations
TDF Metabolism and Transport Pathway
Caption: Metabolic and transport pathway of orally administered TDF.
Experimental Workflow for P-gp Substrate Assessment
Caption: Workflow for determining if TDF is a P-gp substrate.
Logical Relationship for OAT-Mediated Tenofovir Interaction
Caption: Logic of OAT-mediated drug interaction with tenofovir.
References
- 1. This compound: clinical pharmacology and pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Novel Formulation That Improves Preclinical Bioavailability of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. More On PMPA [natap.org]
- 4. drugs.com [drugs.com]
- 5. Effects of human immunodeficiency virus protease inhibitors on the intestinal absorption of this compound in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibitory Effects of Probenecid on Pharmacokinetics of this compound and Emtricitabine for On-Demand HIV Pre-exposure Prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
Validation & Comparative
Navigating HIV's Evasive Maneuvers: A Comparative Guide to Tenofovir Disoproxil Fumarate Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of HIV drug resistance is paramount. This guide provides an objective comparison of tenofovir disoproxil fumarate (TDF) performance against various HIV-1 mutants, supported by experimental data. We delve into the primary resistance pathways, cross-resistance profiles with other antiretrovirals, and the experimental methodologies used to elucidate these complex interactions.
This compound (TDF), a cornerstone of antiretroviral therapy (ART), is a nucleotide reverse transcriptase inhibitor (NRTI) that has significantly impacted HIV management. However, the virus's high mutation rate can lead to the emergence of drug-resistant strains, compromising treatment efficacy. This guide synthesizes key findings on TDF cross-resistance to inform ongoing research and the development of next-generation therapies.
Mechanisms of Tenofovir Resistance
HIV-1 has evolved two primary mechanisms to counteract the effects of N(t)RTIs like tenofovir. The first involves mutations in the reverse transcriptase (RT) enzyme that increase its ability to discriminate against the drug, reducing its incorporation into the growing viral DNA chain. The second, more complex mechanism, involves the phosphorolytic removal of the incorporated drug from the terminated DNA chain, effectively allowing DNA synthesis to resume.
The key mutation associated with reduced susceptibility to TDF is K65R in the reverse transcriptase enzyme. This mutation decreases the rate of tenofovir diphosphate (the active form of tenofovir) incorporation. While K65R is the primary signature of TDF resistance, other mutations and mutational patterns, particularly thymidine analog mutations (TAMs), also play a crucial role in modulating TDF susceptibility.
Cross-Resistance Profiles of TDF in HIV Mutants
The presence of specific mutations in the HIV-1 reverse transcriptase can confer cross-resistance to other NRTIs. The following tables summarize the impact of key mutations on TDF susceptibility and highlight cross-resistance patterns.
Table 1: Impact of Key Single and Complex Mutations on Tenofovir Susceptibility
| HIV-1 Mutant | Fold Change in Tenofovir Susceptibility | Cross-Resistance Profile | References |
| K65R | ~3-fold reduced susceptibility | Reduced susceptibility to abacavir (ABC), didanosine (ddI), stavudine (d4T), lamivudine (3TC), and emtricitabine (FTC). No cross-resistance to zidovudine (AZT). | |
| M184V/I | Slightly increased susceptibility (hypersusceptibility) | High-level resistance to 3TC and FTC. Some cross-resistance to ABC and ddI. Remains susceptible to TDF, AZT, and d4T. | |
| L74V | Minimal | Associated with resistance to ABC and ddI. | |
| ≥3 TAMs (including M41L and L210W) | Reduced susceptibility | Broad cross-resistance to NRTIs. | |
| T69S double insertion | High-level resistance | High-level resistance to all approved NRTIs. | |
| Q151M complex | Susceptible | When present with K65R, high-level resistance is observed. |
Fold change is an indicator of the shift in the concentration of a drug required to inhibit viral replication by 50% (EC50) for a mutant virus compared to the wild-type virus.
Table 2: Phenotypic Susceptibility of TDF against Various NRTI-Resistant HIV-1 Genotypes
| Resistance Type | Genotypic Pattern | Mean Fold Change in Tenofovir Susceptibility | References |
| 3TC Resistance | M184V | 0.7 | |
| ddC Resistance | K65R (+/- M184V) | 1.5 - 3.4 | |
| High-level ZDV Resistance | T215Y/F + other ZDV mutations (+/- M184V) | 2.4 - 3.7 | |
| Multinucleoside Resistance (A) | Q151M complex (+/- M184V) | 1.6 - 1.8 | |
| Multinucleoside Resistance (B) | T69S insertions (+/- M184V) | 6.0 - 23.0 |
Experimental Protocols
The data presented in this guide are derived from various in vitro and in vivo studies employing standardized methodologies to assess HIV drug resistance.
Genotypic Resistance Assays
Genotypic assays are the most common method for determining HIV drug resistance. They involve sequencing the HIV-1 reverse transcriptase and protease genes to identify mutations known to be associated with drug resistance.
General Protocol:
-
Viral RNA Extraction: HIV-1 RNA is extracted from patient plasma samples.
-
Reverse Transcription and PCR: The extracted RNA is reverse-transcribed into cDNA, and the region of interest (e.g., the pol gene encoding reverse transcriptase) is amplified using the polymerase chain reaction (PCR).
-
DNA Sequencing: The amplified DNA is then sequenced to determine the nucleotide sequence.
-
Mutation Analysis: The obtained sequence is compared to a wild-type reference sequence to identify mutations. Interpretation of these mutations is typically done using databases such as the Stanford University HIV Drug Resistance Database.
Phenotypic Resistance Assays
Phenotypic assays directly measure the ability of a virus to replicate in the presence of different concentrations of an antiretroviral drug.
General Protocol:
-
Virus Isolation/Generation: The patient's virus is either isolated from a plasma sample or a recombinant virus is created containing the patient's reverse transcriptase and protease genes.
-
Cell Culture: The virus is then used to infect susceptible cells in culture.
-
Drug Susceptibility Testing: The infected cells are cultured in the presence of serial dilutions of the antiretroviral drug being tested.
-
Measurement of Viral Replication: After a set incubation period, the amount of viral replication at each drug concentration is measured (e.g., by quantifying p24 antigen or reverse transcriptase activity).
-
EC50 Determination: The drug concentration that inhibits viral replication by 50% (EC50) is calculated. The fold change in EC50 for the patient's virus is determined by comparing it to the EC50 of a wild-type reference virus. A fold change greater than a specific cutoff value indicates resistance.
Visualizing Resistance Pathways and Experimental Workflows
To better understand the complex relationships in TDF resistance, the following diagrams illustrate key pathways and experimental processes.
Caption: Development of TDF resistance in HIV-1.
Caption: Workflow for HIV drug resistance testing.
A Comparative Guide to Tenofovir Disoproxil Fumarate (TDF) Monotherapy vs. TDF/Emtricitabine (FTC) Combination Therapy in Chronic Hepatitis B (CHB) Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of tenofovir disoproxil fumarate (TDF) monotherapy and the combination of TDF with emtricitabine (FTC) for the treatment of chronic hepatitis B (CHB). The information presented is supported by experimental data from clinical trials to aid researchers and drug development professionals in their understanding of these therapeutic approaches.
Efficacy in CHB Treatment
The primary goal of CHB therapy is to achieve sustained suppression of hepatitis B virus (HBV) DNA to undetectable levels, which is associated with a reduced risk of progression to cirrhosis and hepatocellular carcinoma. Clinical studies have evaluated the efficacy of both TDF monotherapy and TDF/FTC combination therapy in achieving this endpoint.
A long-term study of lamivudine-resistant CHB patients randomized to receive either TDF monotherapy or TDF/FTC combination therapy showed comparable high rates of virological suppression over 240 weeks. At week 240, 83.0% of patients in the TDF arm and 82.7% in the TDF/FTC arm had HBV DNA levels below 69 IU/mL[1]. Similarly, rates of alanine aminotransferase (ALT) normalization were not significantly different between the two groups[1]. HBeAg loss and seroconversion rates were also similar at week 240[1]. Notably, no resistance to TDF was detected in either group throughout the 240-week study[1].
A meta-analysis of nine eligible studies involving 1089 CHB patients also found no significant difference in the proportion of patients with undetectable HBV DNA at 24, 48, and 96 weeks between TDF-based combination therapy and TDF monotherapy[2]. This analysis also showed similar outcomes for HBV DNA reduction, ALT normalization, HBeAg loss, and HBeAg seroconversion between the two treatment regimens[2].
However, another meta-analysis suggested that in nucleos(t)ide-naïve patients, the TDF/FTC combination showed better viral suppression efficacy compared to TDF alone at 48, 96, and 192 weeks[3]. In contrast, for patients with a history of nucleos(t)ide treatment, both therapies demonstrated similar efficacy in viral suppression[3].
The World Health Organization (WHO) guidelines recommend TDF or entecavir (ETV) as preferred first-line treatments for CHB due to their high barrier to resistance[4]. The combination of TDF and FTC is listed as an alternative regimen where TDF monotherapy is not available[4].
Quantitative Efficacy Data
| Efficacy Endpoint | TDF Monotherapy | TDF/FTC Combination | Study Duration | Patient Population | Citation |
| HBV DNA <69 IU/mL | 83.0% | 82.7% | 240 Weeks | Lamivudine-Resistant CHB | [1] |
| Normal ALT | Similar to combination | Similar to monotherapy | 240 Weeks | Lamivudine-Resistant CHB | [1] |
| HBeAg Loss | Similar to combination | Similar to monotherapy | 240 Weeks | Lamivudine-Resistant CHB | [1] |
| HBeAg Seroconversion | Similar to combination | Similar to monotherapy | 240 Weeks | Lamivudine-Resistant CHB | [1] |
| Undetectable HBV DNA | 78.1% | 83.7% | 48 Weeks | CHB (Meta-analysis) | [2] |
| Undetectable HBV DNA | 86.4% | 87.9% | 96 Weeks | CHB (Meta-analysis) | [2] |
Safety and Tolerability
Both TDF monotherapy and TDF/FTC combination therapy are generally well-tolerated. The primary safety concerns associated with long-term TDF use are potential renal and bone mineral density effects.
In the 240-week study of lamivudine-resistant patients, renal events were reported to be mild and infrequent (approximately 8.6% in both groups)[1]. The mean change in bone mineral density at the spine and hip at week 240 was -0.98% and -2.54%, respectively, with no significant differences between the treatment arms[1]. Another long-term study on TDF monotherapy for up to 7 years confirmed a low incidence of renal and bone events[5][6].
Quantitative Safety Data
| Safety Endpoint | TDF Monotherapy | TDF/FTC Combination | Study Duration | Patient Population | Citation |
| Renal Events | ~8.6% | ~8.6% | 240 Weeks | Lamivudine-Resistant CHB | [1] |
| Mean Change in Spine BMD | -0.98% | Similar to monotherapy | 240 Weeks | Lamivudine-Resistant CHB | [1] |
| Mean Change in Hip BMD | -2.54% | Similar to monotherapy | 240 Weeks | Lamivudine-Resistant CHB | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of TDF monotherapy and TDF/FTC combination therapy.
HBV DNA Quantification
-
Method: Real-Time Polymerase Chain Reaction (PCR)
-
Principle: This technique amplifies and simultaneously quantifies a targeted DNA molecule. For HBV, primers and a fluorescently labeled probe specific to a conserved region of the HBV genome are used. The fluorescence intensity is proportional to the amount of amplified DNA, allowing for accurate quantification of the viral load.
-
Procedure:
-
DNA Extraction: Viral DNA is extracted from patient serum or plasma samples.
-
PCR Amplification: The extracted DNA is added to a PCR master mix containing primers, probe, DNA polymerase, and deoxynucleotide triphosphates.
-
Real-Time Detection: The reaction is performed in a real-time PCR instrument that monitors the fluorescence signal at each cycle of amplification.
-
Quantification: A standard curve is generated using known concentrations of HBV DNA to determine the viral load in the patient samples, typically reported in International Units per milliliter (IU/mL)[7][8][9][10][11].
-
-
Lower Limit of Detection: Modern assays can detect as few as 10-20 IU/mL of HBV DNA[8].
HBeAg and HBsAg Seroconversion
-
Method: Enzyme-Linked Immunosorbent Assay (ELISA)
-
Principle: ELISA is a plate-based assay technique designed for detecting and quantifying substances such as peptides, proteins, antibodies, and hormones. For HBeAg/HBsAg seroconversion, the assay detects the presence of antibodies to these viral antigens (anti-HBe/anti-HBs).
-
Procedure:
-
Coating: Microtiter plate wells are coated with purified HBeAg or HBsAg.
-
Sample Addition: Patient serum or plasma is added to the wells. If anti-HBe or anti-HBs antibodies are present, they will bind to the antigens.
-
Washing: Unbound components are washed away.
-
Enzyme-Conjugated Secondary Antibody: A secondary antibody that recognizes human antibodies and is conjugated to an enzyme (e.g., horseradish peroxidase) is added.
-
Substrate Addition: A substrate for the enzyme is added, which results in a color change.
-
Detection: The absorbance of the color is measured using a microplate reader. The intensity of the color is proportional to the amount of anti-HBe or anti-HBs in the sample[12][13][14][15][16]. Seroconversion is defined as the loss of the antigen and the appearance of the corresponding antibody[17].
-
Bone Mineral Density (BMD) Assessment
-
Method: Dual-Energy X-ray Absorptiometry (DEXA) Scan
-
Principle: A DEXA scan uses two X-ray beams with different energy levels to measure bone mineral density. The absorption of each beam by bone and soft tissue differs, allowing for the calculation of BMD.
-
Procedure:
-
Patient Positioning: The patient lies on a padded table.
-
Scanning: A scanning arm passes over the body, typically focusing on the hip and lumbar spine.
-
Image Acquisition: The detector measures the amount of X-rays that pass through the bones.
-
Data Analysis: The measurements are used to calculate the BMD, which is then compared to a reference population to generate a T-score and Z-score[2][5][6][18][19].
-
Renal Function Monitoring
-
Method: Serum Creatinine Measurement and Estimated Glomerular Filtration Rate (eGFR) Calculation.
-
Principle: Serum creatinine is a waste product from muscle metabolism that is filtered by the kidneys. Elevated levels can indicate impaired kidney function. The eGFR is calculated using the serum creatinine level, age, sex, and race, providing an estimate of how well the kidneys are filtering waste from the blood.
-
Procedure:
-
Blood Sample Collection: A blood sample is drawn from the patient.
-
Serum Creatinine Measurement: The concentration of creatinine in the serum is determined using standard laboratory methods.
-
eGFR Calculation: The eGFR is calculated using a validated formula, such as the Cockcroft-Gault or Modification of Diet in Renal Disease (MDRD) equation.
-
-
Monitoring Frequency: In clinical trials involving TDF, renal function is typically monitored at baseline and at regular intervals (e.g., every 12 to 24 weeks) throughout the study[1].
Mechanism of Action and Treatment Logic
Tenofovir and emtricitabine are both nucleos(t)ide reverse transcriptase inhibitors (NRTIs). They act by inhibiting the HBV polymerase, a key enzyme in the viral replication cycle.
References
- 1. Frequency of monitoring kidney function in HIV-uninfected persons using daily oral this compound pre-exposure prophylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bone Density Scan: MedlinePlus Medical Test [medlineplus.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. First-line antiviral therapies for CHB (adults, adolescents and children) - Guidelines for the prevention, diagnosis, care and treatment for people with chronic hepatitis B infection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Bone density scan (DEXA scan) - How it is performed - NHS [nhs.uk]
- 6. my.clevelandclinic.org [my.clevelandclinic.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Quantitation of Hepatitis B Virus Genomic DNA by Real-Time Detection PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Real Time-PCR HBV-DNA Analysis: Significance and First Experience in Armed Forces - PMC [pmc.ncbi.nlm.nih.gov]
- 11. microbiology.testcatalog.org [microbiology.testcatalog.org]
- 12. atlas-medical.com [atlas-medical.com]
- 13. Elisa Test, HBeAg Elisa, Hepatitis B Virus, Screening of Blood Donors, Elisa Kit, HBV Test [accubiotech.com]
- 14. mybiosource.com [mybiosource.com]
- 15. HBeAb Elisa Kit-Bioneovan Co.,Ltd [bioneovan.com]
- 16. HBeAg ELISA Kit [cellbiolabs.com]
- 17. ClinicalTrials.gov [clinicaltrials.gov]
- 18. Bone Density Scan (DEXA or DXA) [radiologyinfo.org]
- 19. DEXA Scan / Bone Density Test: A Patient's Guide [hss.edu]
Safety Operating Guide
Proper Disposal Procedures for Tenofovir Disoproxil Fumarate
The following guide provides essential safety and logistical information for the proper disposal of Tenofovir Disoproxil Fumarate (TDF), tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance.
Immediate Safety and Handling Precautions
Before disposal, it is imperative to handle this compound with appropriate care. The compound can cause serious eye damage.[1][2]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields, and a lab coat.[1] In case of dust formation, ensure adequate ventilation and use respiratory protection.[3]
-
Direct Contact: Avoid any direct contact with the product.[1] In case of eye contact, rinse cautiously with water for several minutes, remove contact lenses if present and easy to do, and continue rinsing. Seek immediate medical attention.[1][2] For skin contact, wash off immediately with plenty of water.[3]
-
Spill Management: In the event of a spill, sweep up the solid material, avoiding dust generation, and place it into a suitable, closed container for disposal.[2][3]
Regulatory Framework
The disposal of pharmaceutical waste is regulated by multiple agencies to prevent environmental contamination and public health risks.[4] Key regulatory bodies in the United States include the Environmental Protection Agency (EPA), which governs hazardous waste under the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA) for controlled substances.[4][5] While this compound is not a DEA-controlled substance, it must be disposed of in accordance with EPA and local regulations for pharmaceutical waste.[6]
Step-by-Step Disposal Procedures
The primary and most recommended method for laboratory and research settings is to manage TDF as a chemical waste through a licensed disposal contractor. Household disposal methods are included as a last-resort alternative for very small quantities, as outlined by the FDA.
1. Segregation and Classification:
-
Segregate this compound waste from other waste streams, particularly biohazardous waste.[6]
-
It is crucial to determine if the waste is classified as hazardous under RCRA. While TDF itself is not typically a P- or U-listed hazardous waste, state or local regulations may be more stringent.[3][4] Chemical waste generators must consult local, regional, and national regulations for complete classification.[3]
-
Place the waste in a designated, clearly labeled, and sealed container. For non-hazardous pharmaceutical waste, a common practice is to use white containers with blue lids.[6]
2. Professional Disposal (Preferred Method):
-
Engage a Licensed Waste Contractor: The most compliant method is to use a licensed hazardous or pharmaceutical waste disposal company.[6][7] These contractors are equipped to handle and transport the waste for proper treatment, which is typically high-temperature incineration.[5][8]
-
Documentation: Maintain all necessary documentation provided by the waste contractor for regulatory compliance.[7]
3. Alternative Disposal Options (Non-Laboratory Settings):
-
Drug Take-Back Programs: The safest alternative is to use official drug take-back programs, which are often available at pharmacies, hospitals, or through law enforcement agencies.[9][10][11] The DEA sponsors National Prescription Drug Take Back Days and maintains a database of authorized collectors.[10][12]
-
Mail-Back Envelopes: Prepaid drug mail-back envelopes are another secure and convenient option available for purchase at many pharmacies.[10][11]
4. Household Trash Disposal (Last Resort): If professional disposal or take-back programs are not accessible, the FDA recommends the following steps for disposing of most non-flush list medicines like TDF:[11][13]
-
Mix with Undesirable Substance: Remove the medicine from its original container and mix it with an unpalatable substance like dirt, cat litter, or used coffee grounds.[12][13] This makes the drug less appealing to children and pets and unrecognizable to anyone who might go through the trash.[10]
-
Seal and Dispose: Place the mixture in a sealed container, such as a resealable plastic bag, to prevent leakage.[12][13]
-
Throw in Trash: Dispose of the sealed container in your household trash.[13]
-
Remove Personal Information: Scratch out all personal information on the prescription bottle label before recycling or discarding the empty container.[10][13]
Important Note: Do NOT flush this compound down the toilet or drain.[3][14] This practice can lead to the contamination of water supplies.[9] The FDA maintains a specific "flush list" for certain high-risk medications, and TDF is not on it.[11][14]
Data Presentation: Disposal Method Summary
| Disposal Method | Description | Applicability | Key Regulatory/Safety Notes |
| Licensed Waste Contractor | Collection, transport, and disposal (typically incineration) by a certified pharmaceutical or hazardous waste management company.[5][6] | Primary Method for Labs/Institutions. | Ensures compliance with EPA, RCRA, and local regulations.[4][15] Required for large quantities. |
| Drug Take-Back Programs | Drop-off at authorized collection sites (pharmacies, police stations).[10][11] | Researchers (small quantities), Clinical & Household Settings. | The DEA provides a search tool for finding authorized collectors.[11] Safest method to prevent diversion. |
| Mail-Back Envelopes | Sealing medication in a pre-paid, specially designed envelope and mailing it to a disposal facility.[10] | Researchers (small quantities), Clinical & Household Settings. | A convenient and secure option when drop-off sites are not available.[10][11] |
| Household Trash Disposal | Mixing medication with an inert, undesirable substance (e.g., cat litter) and sealing it in a bag before placing it in the trash.[11][13] | Last Resort Only. For very small quantities when no other options are available. | Do not crush tablets.[13] Never flush down the toilet.[3][14] Remove personal info from the container.[10] |
Experimental Protocols
Standard disposal procedures for this compound do not involve laboratory-based experimental protocols for chemical neutralization. The accepted and regulated methods focus on physical destruction or secure containment.
-
Incineration: High-temperature incineration is the preferred method for destroying pharmaceutical waste, ensuring the complete breakdown of the active pharmaceutical ingredient.[5][8] Two-chamber incinerators operating at a minimum of 850°C are recommended.[8]
-
Encapsulation/Inertization: These are methods used prior to landfill disposal in some jurisdictions. Encapsulation involves immobilizing the pharmaceuticals in a solid block within a steel or plastic drum, while inertization involves grinding the medicine and mixing it with cement, lime, and water to form a solid mass.[8] These processes should only be carried out by trained professionals at designated disposal facilities.
Mandatory Visualization: Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal decision workflow for this compound.
References
- 1. sds.edqm.eu [sds.edqm.eu]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. usbioclean.com [usbioclean.com]
- 7. Safe Disposal of Unwanted Pharmaceuticals - A Complete Guide to Best Practices [phs.co.uk]
- 8. emro.who.int [emro.who.int]
- 9. medprodisposal.com [medprodisposal.com]
- 10. Where and How to Dispose of Unused Medicines | FDA [fda.gov]
- 11. fda.gov [fda.gov]
- 12. dea.gov [dea.gov]
- 13. fda.gov [fda.gov]
- 14. pfizer.com [pfizer.com]
- 15. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
